2-Chloro-N-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNSNVIQHYHUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548546 | |
| Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-68-8 | |
| Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-N-methylpyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and safety information, presented in a clear and accessible format for researchers and professionals in the field.
Chemical Identity and Properties
This compound is a substituted pyrimidine with the chemical formula C₅H₆ClN₃.[1] It is an important intermediate in the synthesis of various biologically active molecules.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [1][3] |
| Molecular Weight | 143.57 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 66131-68-8 | [3] |
| Topological Polar Surface Area | 37.8 Ų | [1] |
| Calculated LogP | 1.48 | ChemScene |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, based on the analysis of related pyrimidine structures, the expected spectral characteristics can be predicted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. The methyl protons would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region. The two aromatic protons on the pyrimidine ring would appear as doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing chloro and amino groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons in the pyrimidine ring would be in the aromatic region, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. The methyl carbon would appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine (around 3350-3310 cm⁻¹), C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak at m/z 145 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl group and other fragments from the pyrimidine ring.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with methylamine.
Synthesis Pathway
The synthesis proceeds via the reaction of 2,4-dichloropyrimidine with methylamine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective substitution.
References
An In-depth Technical Guide to 2-Chloro-N-methylpyrimidin-4-amine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 2-Chloro-N-methylpyrimidin-4-amine (CAS No. 66131-68-8). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical structure, key physical data, and its role as a versatile intermediate in the synthesis of complex pharmaceutical compounds.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including several commercial drugs.[1] Due to the unique physicochemical attributes of the pyrimidine ring, it is frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic profiles.[1] Specifically, chloropyrimidines serve as critical building blocks, or intermediates, in the synthesis of targeted therapies for cancer, inflammatory diseases, and analgesics.[2][3] The reactive chlorine atom allows for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[1] This guide summarizes the essential technical data for this compound to support its application in research and development.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 66131-68-8 | [4][5] |
| Molecular Formula | C₅H₆ClN₃ | [4][5] |
| SMILES | CNC1=NC(=NC=C1)Cl | [4] |
| InChI | InChI=1S/C5H6ClN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) | [4] |
| InChIKey | WJNSNVIQHYHUHX-UHFFFAOYSA-N | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 143.57 g/mol | [4][5] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound was not found, a plausible synthetic route can be derived from standard pyrimidine chemistry. Similarly, a standard analytical method for purity determination can be adapted from protocols for analogous compounds.[6]
Plausible Synthesis Protocol: Nucleophilic Substitution
This protocol describes a general method for the synthesis of this compound from 2,4-dichloropyrimidine and methylamine.
Reaction: 2,4-dichloropyrimidine + CH₃NH₂ → this compound + HCl
Materials:
-
2,4-dichloropyrimidine
-
Methylamine (e.g., 40% solution in water)
-
Triethylamine (or another non-nucleophilic base)
-
Ethanol (or a similar polar aprotic solvent)
-
Dichloromethane (DCM) for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base.
-
Slowly add methylamine (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Resuspend the residue in water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Analytical Protocol: RP-HPLC Purity Analysis
This protocol, adapted from a method for a similar compound, is suitable for determining the purity of this compound.[6]
Instrumentation & Reagents:
-
HPLC System: A gradient-capable HPLC with a UV-Vis detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Reference Standard: A well-characterized standard of this compound.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or other suitable wavelength determined by UV scan)
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak in the chromatogram.
Role in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in medicinal chemistry. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of large libraries of compounds for drug screening.
The diagram below illustrates the general workflow where a chloropyrimidine intermediate is used to synthesize more complex, biologically active molecules.
Caption: General synthetic pathway using this compound as a key intermediate.
The subsequent diagram outlines a typical experimental workflow for assessing the purity of the synthesized intermediate using High-Performance Liquid Chromatography (HPLC).
Caption: Standard experimental workflow for the purity analysis of a chemical intermediate via RP-HPLC.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its defined physicochemical properties and reactive nature make it an ideal scaffold for synthesizing novel compounds with potential therapeutic value. This guide provides essential technical information to facilitate its use in a research and development setting.
References
A Technical Guide to 2-Chloro-N-methylpyrimidin-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-N-methylpyrimidin-4-amine, a key chemical intermediate in medicinal chemistry and drug discovery. This document details its chemical properties, a comprehensive synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.
Core Compound Information
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved drugs.[1] The presence of a chlorine atom at the 2-position and a methylamino group at the 4-position provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and computational databases.
| Property | Value | Source |
| CAS Number | 66131-68-8 | [3] |
| Molecular Formula | C₅H₆ClN₃ | [3] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Storage Conditions | 2-8 °C, Keep in a dark place, Inert atmosphere | |
| Computed XLogP3 | 1.5 | [4] |
| Computed Hydrogen Bond Donor Count | 1 | [4] |
| Computed Hydrogen Bond Acceptor Count | 3 | [4] |
| Computed Rotatable Bond Count | 1 | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with methylamine. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
2,4-Dichloropyrimidine
-
Methylamine (40% solution in methanol)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 17.0 g (0.11 mole) of 2,4-dichloropyrimidine in 150 ml of dichloromethane.
-
Addition of Methylamine: Cool the solution to 5 °C using an ice bath. Slowly add methylamine (0.25 mole, 20 ml of a 40% solution in methanol) to the stirred solution, maintaining the temperature at 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 12 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extract the residue with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Isolation of Product: Concentrate the filtrate under reduced pressure to yield this compound.
Expected Outcome: This procedure is expected to yield the desired product. Further purification by column chromatography or recrystallization may be necessary to achieve higher purity.
Below is a graphical representation of the synthesis workflow.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data Interpretation
1H NMR Spectroscopy
-
Aromatic Protons: Two doublets are expected for the two protons on the pyrimidine ring.
-
Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) integrating to three protons is expected for the methyl group.
-
Amine Proton: A broad singlet for the N-H proton.
13C NMR Spectroscopy
-
The spectrum would show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine and nitrogen atoms.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) is expected in the region of 3350-3310 cm-1.[5]
-
C-N Stretch: Aromatic C-N stretching bands are anticipated between 1335-1250 cm-1.[5]
-
C=N and C=C Stretches: Vibrations corresponding to the pyrimidine ring are also expected.
Mass Spectrometry
-
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Biological and Medicinal Chemistry Context
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.
Potential as a Kinase Inhibitor Precursor
Derivatives of 2,4-diaminopyrimidine have been extensively investigated as inhibitors of several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: 2,4-diaminopyrimidine derivatives have been designed as potent inhibitors of CDK7, a kinase involved in cell cycle regulation and transcription, making it a target for cancer therapy.[6][7]
-
p21-Activated Kinase (PAK4) Inhibitors: Novel 2,4-diaminopyrimidine compounds have shown high inhibitory activity against PAK4, another kinase implicated in cancer progression.[8]
-
Focal Adhesion Kinase (FAK) Inhibitors: The 2,4-diaminopyrimidine scaffold has been utilized to develop inhibitors of FAK, a kinase involved in cell adhesion and migration, with potential applications in oncology.[9]
Antiparasitic Activity
Research has also demonstrated that 2,4-diaminopyrimidines exhibit potent activity against trypanosomatid protozoans, the causative agents of diseases like Human African Trypanosomiasis (sleeping sickness).[10] Chemical proteomics studies have identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as potential targets for these compounds in parasites.[10]
The diagram below illustrates a hypothetical signaling pathway that could be targeted by inhibitors derived from this compound, based on the known targets of related compounds.
Caption: A potential mechanism of action for drugs derived from this compound.
Conclusion
This compound is a synthetically versatile and commercially available intermediate with significant potential in drug discovery and development. Its utility as a precursor for potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry and chemical biology. The straightforward synthesis and the established biological relevance of the 2,4-disubstituted pyrimidine scaffold ensure its continued importance in the quest for novel therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 2-Chloro-N-methylpyrimidin-4-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved drugs. Among the vast array of pyrimidine-based starting materials, 2-Chloro-N-methylpyrimidin-4-amine stands out as a versatile building block for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives of this core structure, with a focus on their applications in oncology and other therapeutic areas. We delve into their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they modulate.
Synthesis of Biologically Active Derivatives
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various substituents, leading to a diverse library of derivatives.
A general and widely applicable synthetic route involves the reaction of a starting pyrimidine, such as 2-amino-4-chloropyrimidine, with a variety of substituted amines. For instance, microwave-assisted synthesis has been successfully employed to generate a series of 2-amino-4-substituted-pyrimidine derivatives.[1]
General Synthesis of 2-amino-4-substituted-pyrimidine derivatives:
A mixture of 2-amino-4-chloropyrimidine (2 mmol), a substituted amine (2 mmol), and triethylamine (200 µL) in anhydrous propanol (1 mL) is subjected to microwave irradiation at 120–140 °C for 15–30 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final derivative.[1]
This methodology allows for the creation of a diverse range of derivatives by varying the substituted amine, enabling extensive structure-activity relationship (SAR) studies.
Anticancer Activity and Cytotoxicity
Derivatives of the 2-chloro-aminopyrimidine scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The biological activity is highly dependent on the nature of the substituent introduced at the 4-position of the pyrimidine ring.
Quantitative Cytotoxicity Data
A study on a series of 2-amino-4-chloro-pyrimidine derivatives revealed their potential as anticancer agents. The cytotoxic activity of these compounds was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay.[1] The 50% effective concentration (EC50) values are summarized in the table below.
| Compound ID | Substituent at 4-position | HCT116 EC₅₀ (µM)[1] | MCF7 EC₅₀ (µM)[1] |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | 4-bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| Doxorubicin | (Positive Control) | 2 | 0.98 |
These results indicate that derivative 6 , featuring a 4-bromophenyl piperazine moiety, exhibited the highest anticancer activity among the tested compounds, albeit with lower potency than the standard chemotherapeutic drug, doxorubicin.[1] Other pyrimidine derivatives have also shown potent cytotoxic activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDAMB (breast cancer).[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF7) are seeded in a 96-well plate at a density of 1×10⁴ cells per well in 200 µL of appropriate growth medium and incubated to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine derivatives and incubated for a specified period (e.g., 24-48 hours). A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]
Kinase Inhibition: A Promising Avenue
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural similarity of the aminopyrimidine core to the adenine of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of various kinases.
While specific kinase inhibition data for direct derivatives of this compound is not extensively available in the public domain, the broader class of aminopyrimidine derivatives has shown potent inhibitory activity against several kinases implicated in cancer, such as Src/Abl, ALK, and HDACs.[1][4] For example, a dual Src/Abl kinase inhibitor, BMS-354825 (Dasatinib), incorporates a 2-methylpyrimidin-4-ylamino moiety and has demonstrated potent antitumor activity.[1]
The general workflow for identifying and characterizing kinase inhibitors is depicted below:
Experimental workflow for kinase inhibitor discovery.
Signaling Pathways and Molecular Interactions
The anticancer effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. As many of these compounds are designed as kinase inhibitors, their primary mechanism of action involves the direct inhibition of specific kinases within these pathways.
For instance, molecular docking studies on 2-amino-4-chloro-pyrimidine derivatives have suggested potential interactions with the main protease (Mpro or 3CLpro) of SARS-CoV-2, indicating a broader potential for these scaffolds beyond cancer.[1] In the context of cancer, these derivatives are often designed to target kinases that are overexpressed or hyperactivated in tumor cells.
A simplified representation of a generic kinase inhibition pathway is provided below:
Generic kinase inhibition signaling pathway.
In Silico Pharmacokinetic and Drug-Likeness Profiling
Computational tools are invaluable in the early stages of drug discovery for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. For a series of 2-amino-4-chloro-pyrimidine derivatives, in silico analysis using tools like SwissADME and pkCSM has been performed.[1]
The predictions for these derivatives suggested:
-
High gastrointestinal (GI) absorption. [1]
-
Potential for blood-brain barrier (BBB) permeability for several analogs.[1]
-
Good drug-likeness profiles , with no violations of Lipinski's rule of five.[1]
-
A favorable toxicity profile , with predictions of no skin sensitization and an absence of AMES toxicity for some derivatives.[1]
These in silico predictions provide a valuable preliminary assessment of the "drug-like" potential of these compounds and can guide the selection of candidates for further preclinical development.
Conclusion and Future Directions
The this compound core represents a valuable and versatile scaffold for the development of novel therapeutic agents. The existing body of research on related pyrimidine derivatives strongly suggests a high potential for discovering potent and selective inhibitors of various kinases and other biological targets. The demonstrated anticancer activity of 2-amino-4-chloro-pyrimidine derivatives, coupled with favorable in silico pharmacokinetic profiles, underscores the promise of this chemical class.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. Key areas for investigation include:
-
Expansion of the derivative library to explore a wider chemical space and refine structure-activity relationships.
-
Screening against a diverse panel of kinases to identify potent and selective inhibitors for specific cancer-related targets.
-
In-depth mechanistic studies to elucidate the precise signaling pathways modulated by the most active compounds.
-
In vivo efficacy and pharmacokinetic studies in relevant animal models to validate the therapeutic potential of lead candidates.
By leveraging the synthetic tractability and inherent biological potential of the this compound scaffold, researchers are well-positioned to develop the next generation of targeted therapies for cancer and other diseases.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-N-methylpyrimidin-4-amine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data on the biological mechanism of action for 2-Chloro-N-methylpyrimidin-4-amine. This guide, therefore, serves as a comprehensive roadmap for researchers to investigate its potential pharmacological activities. The hypotheses and experimental designs proposed herein are based on the well-documented activities of structurally related aminopyrimidine and chloropyrimidine compounds.
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine nucleus is a fundamental heterocyclic motif found in nucleic acids and a multitude of pharmacologically active agents.[1][2][3] Its ability to form hydrogen bonds and engage in various molecular interactions makes it a "privileged scaffold" in drug discovery.[1][4] Derivatives of pyrimidine have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[3][5][6][7][8]
A significant number of pyrimidine-based drugs, particularly those with substitutions at the 2- and 4-positions, function as kinase inhibitors.[1][4] These compounds often act as ATP mimetics, binding to the hinge region of the kinase catalytic domain and thereby modulating cellular signaling pathways implicated in diseases like cancer.[9][10] Given the structure of this compound, it is plausible that its mechanism of action could involve the modulation of protein kinases or other ATP-binding proteins.
Hypothesized Biological Targets and Mechanisms
Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be postulated.
2.1 Protein Kinase Inhibition: The 2,4-substituted pyrimidine core is a common feature in numerous kinase inhibitors.[1][4] These molecules have been shown to target a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): CDK2 and CDK9 are key regulators of the cell cycle and transcription, and their inhibition is a validated anticancer strategy.[11][12]
-
Tyrosine Kinases (e.g., VEGFR-2, Src, Abl): These kinases are often involved in angiogenesis and cell proliferation signaling pathways.[13]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to cancer.
A primary hypothesis is that this compound could inhibit one or more protein kinases, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.
2.2 Antimicrobial Activity: Chloropyrimidines and aminopyrimidines have demonstrated broad-spectrum antimicrobial properties.[2][5][7] Potential mechanisms could involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase, or disruption of other vital cellular processes in bacteria and fungi.[2]
2.3 Anti-inflammatory Effects: Certain pyrimidine derivatives are known to inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2), leading to reduced production of prostaglandins.[14]
A Proposed Workflow for Mechanism of Action Elucidation
The following experimental workflow provides a structured approach to systematically investigate the biological activity of this compound.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Experimental Protocols
4.1 Protocol: In Vitro Kinase Inhibition Assay (Example: CDK9/Cyclin T1)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Objective: To quantify the potency of this compound as an inhibitor of CDK9/Cyclin T1 activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).
-
ATP (Adenosine triphosphate).
-
This compound (test compound).
-
Staurosporine or another known CDK9 inhibitor (positive control).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, dilute further in the kinase assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution (at a concentration close to the Km for the enzyme) in kinase assay buffer to all wells to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding 10 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 20 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2 Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 human colon carcinoma cells.
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
This compound.
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well clear plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the complete medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Should the proposed experiments yield quantitative data, it should be summarized in tables for clarity and comparison.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| CDK9/CycT1 | Value |
| CDK2/CycE | Value |
| VEGFR-2 | Value |
| PLK4 | Value |
| Src | Value |
Table 2: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Histotype | GI50 (µM) |
|---|---|---|
| HCT116 | Colon Cancer | Value |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
Visualization of Potential Signaling Pathway
If this compound is identified as a CDK9 inhibitor, it would be expected to interfere with the transcription of short-lived anti-apoptotic proteins, leading to apoptosis.
Caption: Hypothetical pathway of CDK9 inhibition leading to apoptosis.
Conclusion
While direct evidence for the mechanism of action of this compound is currently unavailable, its chemical structure strongly suggests potential activity as a modulator of key cellular enzymes, particularly protein kinases. The experimental framework detailed in this guide provides a robust and systematic approach to uncover its biological function, from initial phenotypic screening to specific target validation and pathway analysis. Such an investigation would be a valuable contribution to the field of medicinal chemistry and could uncover a novel therapeutic agent.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Spectroscopic Characterization of 2-Chloro-N-methylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Chloro-N-methylpyrimidin-4-amine (C₅H₆ClN₃, CAS: 66131-68-8).[1] Due to the limited availability of experimentally derived public data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification and characterization of this and related pyrimidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) Hz |
| ~7.8 - 8.0 | Doublet | 1H | H-6 | ~5.0 - 6.0 |
| ~6.0 - 6.2 | Doublet | 1H | H-5 | ~5.0 - 6.0 |
| ~5.0 - 5.5 | Broad Singlet | 1H | N-H | - |
| ~3.0 - 3.2 | Doublet | 3H | N-CH₃ | ~4.0 - 5.0 |
Note: The N-H proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration. The coupling between the N-H proton and the methyl protons may not always be resolved.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~163 - 165 | C-4 |
| ~160 - 162 | C-2 |
| ~157 - 159 | C-6 |
| ~98 - 100 | C-5 |
| ~28 - 30 | N-CH₃ |
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic - CH₃) |
| ~1640 - 1600 | Strong | C=N Stretch (Ring) |
| ~1580 - 1550 | Strong | C=C Stretch (Ring) & N-H Bend |
| ~1335 - 1250 | Strong | C-N Stretch (Aromatic Amine) |
| ~850 - 750 | Strong | C-Cl Stretch |
Note: The IR spectrum of secondary amines typically shows a single N-H stretching band.[2]
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 143/145 | High | [M]⁺ (Molecular Ion) |
| 128/130 | Medium | [M - CH₃]⁺ |
| 108 | Medium | [M - Cl]⁺ |
| 81 | Medium | [M - Cl - HCN]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[3] The molecular formula contains an odd number of nitrogen atoms, which is consistent with the odd nominal mass of the molecular ion, in accordance with the Nitrogen Rule.[4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the process from chemical synthesis to spectroscopic analysis and data interpretation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: A diagram showing how different spectroscopic techniques provide specific structural information about the molecule.
References
Crystal Structure of 2-Chloro-N-methylpyrimidin-4-amine Analogs: A Technical Guide
This guide provides an in-depth analysis of the crystal structure of analogs of 2-Chloro-N-methylpyrimidin-4-amine, targeting researchers, scientists, and professionals in drug development. It covers crystallographic data, detailed experimental protocols, and relevant biological pathways.
Data Presentation: Crystallographic Data of Analogs
The following table summarizes key crystallographic data for analogs of this compound, providing a comparative overview of their structural parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Reference |
| 2-Chloro-4-methylpyridin-3-amine | C₆H₇ClN₂ | Monoclinic | P2₁/c | 3.9877 | 12.8468 | 12.8408 | 90 | 90.872 | 90 | 657.75 | 4 | 0.034 | [1] |
| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | C₁₃H₁₃ClN₂ | Orthorhombic | Pca2₁ | 16.1363 | 5.6705 | 13.1118 | 90 | 90 | 90 | 1200.16 | 4 | 0.043 | [2] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small molecules like the analogs of this compound is primarily achieved through single-crystal X-ray diffraction.[3][4] The following protocol outlines the typical methodology.
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. To control the rate of evaporation, the container can be covered with parafilm with small perforations.[5]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[5]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[5]
For optimal results, crystals should be transparent, without visible cracks or defects, and have dimensions of approximately 0.1-0.3 mm.[5]
Data Collection
A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.[4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for a well-refined structure.
Signaling Pathways and Experimental Workflows
The biological activity of pyrimidine analogs is often linked to their role in metabolic pathways.[6] The following diagrams illustrate a key biological pathway and a typical experimental workflow for crystal structure determination.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
The Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Their significance is rooted in their natural occurrence as essential components of nucleic acids (cytosine, thymine, and uracil), making them privileged structures for interacting with biological targets.[1][3] This technical guide provides a comprehensive overview of the principal synthetic methodologies for pyrimidine derivatives, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.
I. Core Synthetic Strategies
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to highly efficient modern catalytic methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the pyrimidine ring and the overall complexity of the target molecule. The most prominent strategies include the Biginelli reaction, other multicomponent reactions, and metal-catalyzed cross-coupling reactions.
The Biginelli Reaction: A Classic Multicomponent Synthesis
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] While the classical protocol often suffered from low yields, numerous modifications have been developed to improve its efficiency and substrate scope.[6][7]
Data Presentation: The Biginelli Reaction
| Catalyst | Solvent | Reaction Conditions | Reactants | Yield (%) | Reference |
| HCl | Ethanol | Reflux | Benzaldehyde, Ethyl acetoacetate, Urea | Often low | [5] |
| Bi(NO₃)₃ | Ethanol | Room Temperature, 2.5 h | Acetaldehyde, Urea, Pentane-2,4-dione | - | [8] |
| Dicalcium Phosphate | Ethanol | Reflux | Substituted benzaldehyde, Urea/Thiourea, β-ketoester | High | [6] |
| Benzyltriethylammonium chloride | Solvent-free | - | 4-Methoxybenzaldehyde, Methyl acetoacetate, Urea | >85% | [7] |
Experimental Protocol: General Procedure for the Biginelli Reaction [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., a catalytic amount of HCl or 7 mol% dicalcium phosphate dihydrate).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Visualization: Biginelli Reaction Workflow
Other Multicomponent Reactions (MCRs)
Beyond the Biginelli reaction, a variety of other MCRs have been developed for the efficient synthesis of diverse pyrimidine derivatives. These reactions offer high atom economy and procedural simplicity by combining three or more starting materials in a single synthetic operation.[9]
Data Presentation: Multicomponent Synthesis of Pyrimidines
| Catalyst | Solvents | Key Reactants | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Water | Barbituric acid, Thiourea, Aromatic aldehyde | High | [9] |
| Pd(OAc)₂/xantphos | Solvent-free (Microwave) | β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracils | Good | [10] |
| Copper-based | - | Amidines, Primary and Secondary Alcohols | High | [11] |
| Iridium-based | - | Amidines and up to three different alcohols | up to 93% | [12] |
Experimental Protocol: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines [12]
This protocol describes a regioselective synthesis from amidines and alcohols.
-
Reaction Setup: In a glovebox, a pressure-rated reaction vessel is charged with the amidine, the corresponding alcohols, and the iridium-pincer complex catalyst.
-
Reaction Execution: The vessel is sealed and heated at a specified temperature for a set duration. The reaction proceeds through a sequence of condensation and dehydrogenation steps.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired polysubstituted pyrimidine.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have become indispensable tools for the functionalization of the pyrimidine core.[3][13][14][15] These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyrimidine derivatives that are otherwise difficult to access.
Data Presentation: Metal-Catalyzed Synthesis of Pyrimidines
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Substrates | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 2,4-Dichloropyrimidine, Phenylboronic acid | - | [1] |
| Suzuki-Miyaura | Pd(OAc)₂ | - | Amberlite IRA-400(OH) | H₂O/Ethanol | 5-Iodovanillin, Phenylboronic acid | - | [16] |
| Buchwald-Hartwig | Dichlorobis(triphenylphosphine)Pd(II) | xantphos | NaOt-Bu | Toluene | Aminopyrimidine, Aryl bromides | 27-82 | [13] |
| Sonogashira | Pd-Cu | - | - | Acetonitrile | 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, Electron-poor aryl iodides | Excellent | [17] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [1]
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography.
Visualization: Metal-Catalyzed Cross-Coupling Workflow
II. Pyrimidine Derivatives in Drug Development: Targeting Signaling Pathways
The structural similarity of pyrimidine derivatives to endogenous nucleobases allows them to act as antimetabolites or as inhibitors of key enzymes involved in cellular signaling, making them highly valuable in drug discovery, particularly in oncology.[2][18][19]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[18][20] Aberrant activation of this pathway is a hallmark of many cancers. Several pyrimidine-based drugs have been developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[19][21]
Visualization: EGFR Signaling Pathway and Inhibition
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[12][22] Overexpression and activation of FAK are associated with cancer progression and metastasis. Consequently, FAK has emerged as a promising therapeutic target, and several small-molecule inhibitors, including pyrimidine-based compounds, have been developed.[12][23]
Visualization: FAK Signaling Pathway and Inhibition
III. Conclusion
The synthesis of pyrimidine derivatives remains a vibrant and evolving field of research, driven by the continued demand for novel therapeutic agents. This guide has provided an overview of the key synthetic strategies, from the classical Biginelli reaction to modern metal-catalyzed cross-coupling methods, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors. Furthermore, the visualization of critical signaling pathways underscores the profound impact of pyrimidine-based compounds in drug development, particularly in the realm of oncology. The continued exploration of new synthetic methodologies and a deeper understanding of the biological roles of pyrimidine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 7. arkat-usa.org [arkat-usa.org]
- 8. sctunisie.org [sctunisie.org]
- 9. benchchem.com [benchchem.com]
- 10. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 19. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-methylpyrimidin-4-amine
This guide provides comprehensive safety and handling information for 2-Chloro-N-methylpyrimidin-4-amine (CAS No. 66131-68-8), intended for researchers, scientists, and professionals in drug development. The following sections detail the associated hazards, protective measures, and emergency procedures to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as an irritant.[1] Based on GHS classifications from available data, this compound presents the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate care to avoid direct contact and inhalation.
Quantitative Safety Data
A summary of the key chemical and physical properties is provided in the table below. Note that comprehensive experimental data for this specific compound is limited, and some data is computed.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| CAS Number | 66131-68-8 | PubChem[1] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on general best practices for handling hazardous chemicals and information from safety data sheets of similar compounds.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Install and maintain safety showers and eye wash stations in the immediate work area.[3][4]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential to prevent exposure.[5][6][7]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[3][4][8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3][4]
-
Protective Clothing: Wear a lab coat, and for larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls or an apron.[2][3][9]
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[8][10] If exposure limits are exceeded or unknown, a supplied-air respirator is required.[8]
Emergency Procedures
First-Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4][8]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[8][11] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][12]
-
Specific Hazards: Hazardous combustion products may include smoke, fumes, and oxides of carbon.[8]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8][13]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[12] Wear appropriate PPE as described above.[3] Avoid breathing dust, vapors, mist, or gas.[3][12] Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[3][8]
-
Methods for Cleaning Up: For small spills, absorb the liquid with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[11] For larger spills, collect and arrange for disposal.[12] Ventilate the area and wash the spill site after material pickup is complete.[4]
Handling and Storage
-
Handling: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[4] Use only in a well-ventilated area.[2][8] Avoid the formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] Keep the container locked up and away from incompatible materials.
Visualizations
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receipt of the chemical to its final disposal.
References
- 1. This compound | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. echemi.com [echemi.com]
- 10. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Synthesis of 2-Chloro-N-methylpyrimidin-4-amine: An Essential Intermediate for Kinase Inhibitors
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 2-Chloro-N-methylpyrimidin-4-amine, a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and relevant biological context are presented to facilitate its application in drug discovery.
This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structure is particularly valuable for the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation.
Application in Kinase Inhibitor Synthesis
This pyrimidine derivative is a key precursor for the synthesis of selective checkpoint kinase 1 (CHK1) inhibitors. CHK1 is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] By inhibiting CHK1, cancer cells with damaged DNA can be pushed into premature mitotic entry, leading to cell death. This makes CHK1 an attractive target for cancer therapy, often in combination with DNA-damaging agents.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting materials and the final product is provided below for reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | White to off-white crystalline solid | 57-61[3] | 101 @ 23 mmHg[4] |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | Colorless solution | -39[5] | 48[5] |
| This compound | 66131-68-8 | C₅H₆ClN₃ | 143.57 | Not specified | Not specified | Not specified |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,4-dichloropyrimidine and methylamine.
Materials and Reagents
| Reagent | Moles (mol) | Mass/Volume | Purity |
| 2,4-Dichloropyrimidine | 0.11 | 17.0 g | Commercially available |
| Methylamine (40% in methanol) | 0.25 | 20 mL | 40% solution |
| Dichloromethane | - | 150 mL | Anhydrous |
| Sodium Sulfate | - | As needed | Anhydrous |
Procedure
-
A solution of 17.0 g (0.11 mole) of 2,4-dichloropyrimidine in 150 ml of dichloromethane is prepared in a suitable reaction vessel.
-
The solution is cooled to 5 °C using an ice bath.
-
Methylamine (0.25 mole, 20 ml of a 40% solution in methanol) is added to the cooled solution at a rate that maintains the temperature at 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent.
-
The residue is extracted with dichloromethane.
-
The combined dichloromethane layers are dried over anhydrous sodium sulfate.
-
The dried organic layer is concentrated under reduced pressure to yield the final product.
Results
The procedure yields 14.0 g of this compound with a purity of 80%.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Context: The CHK1 Signaling Pathway
As an intermediate for CHK1 inhibitors, understanding the CHK1 signaling pathway is crucial for drug development professionals. In response to DNA damage, particularly single-strand breaks, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated. ATR then phosphorylates and activates CHK1.[6] Activated CHK1, in turn, phosphorylates several downstream targets to induce cell cycle arrest, providing time for DNA repair.[1][7] A key target of CHK1 is the Cdc25 family of phosphatases, which are inactivated by CHK1-mediated phosphorylation. This prevents the activation of cyclin-dependent kinases (CDKs) and halts cell cycle progression, primarily at the G2/M checkpoint.[7]
Caption: Simplified CHK1 signaling pathway and the point of intervention.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. ICSC 1483 - METHYLAMINE (40% aqueous solution) [inchem.org]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-N-methylpyrimidin-4-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery
Introduction
2-Chloro-N-methylpyrimidin-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyrimidine core, substituted with a reactive chlorine atom and a methylamino group, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functionalities, while the N-methylamino group at the 4-position can participate in crucial hydrogen bonding interactions with biological targets. This combination of features makes this compound a key intermediate in the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors for the treatment of cancer and other diseases.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, mimicking the adenine core of ATP and enabling competitive binding to the enzyme's active site.
This compound serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors. The strategic derivatization of this core structure has led to the discovery of compounds targeting various kinases, including Src, Abl, and Cyclin-Dependent Kinases (CDKs).
Case Study: Synthesis of a Dasatinib Analogue Core
Dasatinib is a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of a substituted aminothiazole moiety with a chloropyrimidine derivative. This compound can be utilized to generate the core structure of Dasatinib analogues. The key synthetic step is a nucleophilic aromatic substitution reaction where the amino group of a thiazole derivative displaces the chlorine atom on the pyrimidine ring.
Data Presentation: Structure-Activity Relationship (SAR) of 4-Aminopyrimidine Derivatives as Kinase Inhibitors
The following table summarizes the structure-activity relationship of a series of 4-aminopyrimidine derivatives as inhibitors of Src kinase. The data illustrates how modifications to the pyrimidine scaffold, accessible through intermediates like this compound, can significantly impact inhibitory potency.
| Compound ID | R1 Group (at 2-position) | R2 Group (at 5-position) | Src Kinase IC50 (nM) |
| 1 | -NH-thiazol-2-yl | -H | 85 |
| 2 | -NH-(4-methylthiazol-2-yl) | -H | 52 |
| 3 | -NH-(4-phenylthiazol-2-yl) | -H | 15 |
| 4 | -NH-(4-(4-methoxyphenyl)thiazol-2-yl) | -H | 8 |
| 5 | -NH-(4-(4-chlorophenyl)thiazol-2-yl) | -H | 12 |
| 6 | -NH-thiazol-2-yl | -Br | 60 |
| 7 | -NH-thiazol-2-yl | -CN | 75 |
Note: The data presented is a representative compilation from various sources for illustrative purposes and may not originate from a single study.
Experimental Protocols
Protocol 1: Synthesis of N-(thiazol-2-yl)-N-methylpyrimidin-2,4-diamine (A Kinase Inhibitor Core)
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with 2-aminothiazole.
Materials:
-
This compound
-
2-Aminothiazole
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add 2-aminothiazole (1.2 mmol) and DIPEA (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Protocol 2: General Procedure for Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.[1]
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in a suitable buffer.
-
In a 384-well plate, add the kinase enzyme, the kinase substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor analogue.
Caption: Workflow for kinase inhibitor screening.
Caption: Simplified Src kinase signaling pathway and inhibition.[2][3][4][5]
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, exemplified by the core structures of drugs like Dasatinib, highlights its importance in the development of targeted cancer therapies. The ability to readily modify the pyrimidine scaffold through nucleophilic aromatic substitution allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity of new drug candidates. The provided protocols and visualizations serve as a guide for researchers and drug development professionals in harnessing the potential of this key intermediate for the discovery of novel therapeutics.
References
The Versatility of 2-Chloro-N-methylpyrimidin-4-amine in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Chloro-N-methylpyrimidin-4-amine stands out as a versatile and highly valuable intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of a reactive chlorine atom and a secondary amine provides a platform for diverse chemical transformations, making it a sought-after component in the design and development of novel pharmaceuticals, particularly in the realm of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis. It is intended to serve as a practical guide for researchers and scientists engaged in drug discovery and development.
The Pyrimidine Core in Drug Discovery
The pyrimidine ring system is a privileged scaffold in medicinal chemistry due to its presence in the nucleobases of DNA and RNA and its ability to form key hydrogen bonding interactions with biological targets. This has led to the development of a multitude of pyrimidine-containing drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. A significant class of these drugs are kinase inhibitors, which target enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Figure 1: Simplified kinase signaling pathway and the role of inhibitors.
Key Reactions and Applications of this compound
This compound serves as a versatile precursor for the synthesis of a wide array of substituted pyrimidine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the N-methylamino group at the 4-position can also be further functionalized.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloro substituent by various nucleophiles, such as amines, alcohols, and thiols. This reaction is a straightforward and widely used method for introducing diverse functionalities to the pyrimidine core.
General Experimental Protocol for SNAr with Amines:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF) is added the desired amine (1.0-1.5 eq) and a base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0-3.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-N-methylpyrimidin-4-amine derivative.
| Entry | Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | n-BuOH | 100 | 12 | 85-95 |
| 2 | Piperidine | IPA | 80 | 8 | 90-98 |
| 3 | Morpholine | DMF | 110 | 6 | 88-96 |
| 4 | Benzylamine | n-BuOH | 120 | 16 | 80-90 |
Table 1: Representative data for SNAr reactions of this compound.
Figure 2: Experimental workflow for SNAr reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 2-position, which is a common strategy in the design of kinase inhibitors to probe the ATP binding site.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel are added this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.
-
The reaction mixture is heated to 80-110 °C and stirred for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is partitioned between an organic solvent and water.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the 2-aryl-N-methylpyrimidin-4-amine.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 16 | 65-75 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 6 | 85-95 |
Table 2: Representative data for Suzuki-Miyaura coupling reactions.
Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines, including those that are poor nucleophiles for traditional SNAr reactions.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel are added this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq).
-
The vessel is sealed and thoroughly evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added via syringe.
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours.
-
After cooling, the reaction is quenched with water or saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the desired 2-amino-N-methylpyrimidin-4-amine derivative.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline | Pd₂(dba)₃/Xantphos (1.5/3) | NaOtBu | Toluene | 110 | 12 | 70-80 |
| 2 | Indole | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 100 | 18 | 65-75 |
| 3 | N-Methylaniline | G3-XPhos (2) | LiHMDS | Toluene | 90 | 8 | 80-90 |
| 4 | 2-Aminopyridine | Pd₂(dba)₃/SPhos (2/4) | NaOtBu | Dioxane | 120 | 24 | 60-70 |
Table 3: Representative data for Buchwald-Hartwig amination reactions.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel kinase inhibitors and other medicinally relevant compounds. Its ability to undergo a variety of chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The protocols and data presented herein offer a practical guide for the effective utilization of this important synthetic intermediate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methylpyrimidin-4-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. As with any drug substance or intermediate, a robust analytical method is crucial for ensuring its purity, stability, and quality. High-performance liquid chromatography (HPLC) is a widely adopted technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential related compounds. The protocol provided herein is a recommended starting point for method development and validation activities.
Experimental Protocols
Recommended HPLC Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer: Phosphate buffer or other suitable buffer for pH control.
-
Standards: Well-characterized reference standards of this compound and any known impurities.
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the test sample in the same diluent as the standard solution to achieve a similar concentration.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound and its related compounds. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Recommended Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Gradient Elution Program
Data Presentation
The following table summarizes the expected retention times and typical performance data for the analysis of this compound and a selection of its potential related compounds. These values are illustrative and should be confirmed during method validation.
| Compound Name | Structure | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 2,4-Dichloropyrimidine | ![]() | ~15.2 | ~0.05 | ~0.15 |
| This compound | ![]() | ~10.5 | ~0.02 | ~0.06 |
| N-Methylpyrimidin-4-amine | ![]() | ~5.8 | ~0.03 | ~0.09 |
| 2-Hydroxy-N-methylpyrimidin-4-amine | ![]() | ~4.2 | ~0.04 | ~0.12 |
Table 3: Illustrative Quantitative Data for this compound and Related Compounds
Visualizations
Caption: HPLC Analysis Workflow.
Caption: Potential Related Compounds.
References
Microwave-Assisted Synthesis of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused heterocyclic derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] These nitrogen-containing aromatic compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[4][5][6] The pyrimidine scaffold is a privileged structure in drug discovery, and the development of efficient and sustainable synthetic methodologies is of paramount importance.[7][8]
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate and improve traditional synthetic protocols.[9] The use of microwave irradiation offers several advantages over conventional heating, including dramatically reduced reaction times, higher product yields, increased purity, and milder reaction conditions.[10][11] These benefits align with the principles of green chemistry, making microwave synthesis an attractive approach for the environmentally conscious production of pharmacologically relevant molecules.[12][13]
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrimidine derivatives via three common and effective multicomponent reactions: the Biginelli reaction, the Hantzsch reaction, and a guanidine-based cyclocondensation.
I. Microwave-Assisted Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, traditionally catalyzed by a strong acid.[14] Microwave irradiation significantly accelerates this reaction, often under solvent-free or more environmentally benign solvent conditions.[15][16]
General Experimental Workflow
Caption: General workflow for the microwave-assisted Biginelli-type synthesis of 2-aminodihydropyrimidines.
Detailed Experimental Protocol
This protocol is adapted from a microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds.[15][17]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), guanidine hydrochloride (2.0 mmol), and absolute ethanol (3 mL).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation: The product often precipitates from the solution upon cooling. Collect the solid product by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol if necessary, often eliminating the need for column chromatography.[15]
-
Drying: Dry the purified product under vacuum to obtain the final 2-aminodihydropyrimidine derivative.
Quantitative Data Summary
The following table summarizes representative results for the microwave-assisted Biginelli-type synthesis of 2-aminodihydropyrimidines, demonstrating the efficiency and versatility of this method with various substrates.[15][17]
| Aldehyde | β-Dicarbonyl Compound | Time (min) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 10 | 120 | 85 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 10 | 120 | 91 |
| 2-Naphthaldehyde | Ethyl Acetoacetate | 10 | 120 | 88 |
| Furfural | Ethyl Acetoacetate | 10 | 120 | 75 |
| Benzaldehyde | Acetylacetone | 10 | 120 | 78 |
| 4-Methoxybenzaldehyde | Ethyl Benzoylacetate | 10 | 120 | 82 |
II. Microwave-Assisted Hantzsch Reaction for Fused Pyrimidines
The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can be adapted for the synthesis of fused pyrimidine systems.[18] A catalyst-free, one-pot, three-component reaction of bis-aldehydes, barbituric acid, and amines under microwave irradiation provides an eco-friendly route to fused pyrimido[4,5-d]pyrimidine derivatives.[13][19][20]
General Experimental Workflow
Caption: General workflow for the microwave-assisted Hantzsch-type synthesis of fused pyrimidines.
Detailed Experimental Protocol
This protocol is based on the synthesis of fused pyrimido[4,5-d]pyrimidine systems.[20][21]
-
Reagent Preparation: In a sealed microwave vessel, mix the bis-aldehyde (1 mmol), barbituric acid (2 mmol), and a substituted amine such as urea (2 mmol) in a sustainable solvent system like ethanol-ethyl acetate (EtOH-EtOAc).
-
Microwave Reaction: Subject the mixture to microwave irradiation under pressurized conditions (e.g., 232 psi) at 150°C for 10-15 minutes.
-
Work-up: Allow the reaction vessel to cool to room temperature.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid product with ethanol to afford the pure fused pyrimidine derivative.
Quantitative Data Summary
The table below presents a comparison between conventional heating and microwave irradiation for the Hantzsch-type synthesis of fused pyrimidines, highlighting the significant reduction in reaction time and improvement in yield.[20][21]
| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| Pyrimido[4,5-d]pyrimidine-dione derivative 1 | 8 | 70 | 10 | 95 |
| Pyrimido[4,5-d]pyrimidine-dione derivative 2 | 8 | 65 | 10 | 90 |
| Triazolo-pyrimido[4,5-d]pyrimidine derivative | 10 | 60 | 12 | 88 |
| Imidazo-pyrimido[4,5-d]pyrimidine derivative | 10 | 58 | 15 | 85 |
III. Guanidine-Based Synthesis of 2-Aminopyrimidines
The condensation of chalcones with guanidine is a classical method for synthesizing 2-aminopyrimidine derivatives. Microwave assistance makes this transformation significantly more efficient.[11][22]
General Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of 2-aminopyrimidines from chalcones.
Detailed Experimental Protocol
This protocol is adapted from the microwave-assisted synthesis of pyrimidine derivatives from chalcones and guanidine hydrochloride.[11]
-
Reagent Preparation: In a suitable reaction vessel, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol. Add a solution of sodium hydroxide.
-
Microwave Reaction: Place the vessel in a microwave synthesizer and irradiate for 2-5 minutes at a suitable power level (e.g., 180-300W). Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Pour the cooled mixture into crushed ice and neutralize with dilute hydrochloric acid.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 2-aminopyrimidine derivative.
Quantitative Data Summary
The following table compares the reaction times and yields of the guanidine-based synthesis of 2-aminopyrimidines using conventional heating versus microwave irradiation, demonstrating the efficiency of the microwave-assisted method.[11]
| Substituent on Chalcone | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 4-H | 8 | 65 | 3.5 | 85 |
| 4-Cl | 7 | 70 | 3.0 | 90 |
| 4-OCH3 | 9 | 62 | 4.0 | 82 |
| 4-N(CH3)2 | 10 | 58 | 5.0 | 78 |
| 2,4-diCl | 6 | 75 | 2.5 | 92 |
IV. Applications in Drug Discovery: Signaling Pathways
Pyrimidine derivatives are known to interact with a multitude of biological targets, leading to their diverse pharmacological activities.[3] For instance, many pyrimidine-based drugs function as kinase inhibitors in anticancer therapy or modulate inflammatory pathways.[1]
Hypothetical Kinase Inhibition Pathway in Cancer
Many pyrimidine derivatives are designed to inhibit protein kinases, which are often overactive in cancer cells. This diagram illustrates a simplified, hypothetical signaling pathway where a synthesized pyrimidine derivative acts as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.
Caption: A pyrimidine derivative inhibiting the EGFR signaling cascade to block cancer cell proliferation.
Hypothetical Anti-inflammatory Signaling Pathway
Pyrimidine derivatives have also been reported to possess anti-inflammatory properties.[5] This could be achieved by inhibiting key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2).
Caption: A pyrimidine derivative acting as a COX-2 inhibitor to reduce the production of prostaglandins.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly platform for the generation of diverse pyrimidine derivatives. The protocols and data presented herein demonstrate the significant advantages of this technology for researchers in academia and the pharmaceutical industry. The versatility of the pyrimidine scaffold, combined with the power of microwave synthesis, will undoubtedly continue to fuel the discovery and development of new therapeutic agents.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. asianpubs.org [asianpubs.org]
- 17. arts.units.it [arts.units.it]
- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
Purification of 2-Chloro-N-methylpyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Chloro-N-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe standard laboratory techniques for achieving high purity of the target compound, essential for subsequent synthetic steps and ensuring the quality of active pharmaceutical ingredients (APIs).
Introduction
This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The purity of this intermediate is critical to prevent the formation of impurities in downstream reactions, which can complicate purification and compromise the efficacy and safety of the final drug substance. This guide details two primary purification techniques: recrystallization and flash column chromatography, providing step-by-step protocols and expected outcomes.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound and structurally similar compounds, offering a benchmark for expected yield and purity.
| Purification Method | Compound | Initial Purity | Final Purity | Yield | Solvent System/Stationary Phase | Reference |
| Column Chromatography | 2-Chloro-4-substituted pyrimidine | Crude | 97% | 78% | Silica gel, Petroleum ether: Dichloromethane (2:1) | [1] |
| Recrystallization | 2-Chloro-4-aminopyridine | Crude | >98% | 91.3% | Benzene:Cyclohexane (1:1) | [2] |
| Column Chromatography | 2-Chloro-4-methylpyrimidine | Crude | >95% | 53% | Silica gel, Hexane/Dichloromethane | [3] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
Recrystallization is a robust and scalable method for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of ethanol and water can be effective.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. For this compound, a normal-phase silica gel column with a gradient elution of ethyl acetate in hexanes is a suitable method.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or nitrogen source with a flow controller
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the chromatography column. Allow the silica to settle, and then gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient of 0% to 30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Analysis of Fractions: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Step-by-step protocol for flash column chromatography.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 2-Chloro-N-methylpyrimidin-4-amine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design and synthesis of a multitude of kinase inhibitors, owing to its structural similarity to the adenine core of ATP, which allows for competitive inhibition at the enzyme's active site. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern medicinal chemistry and drug discovery.
Within the diverse chemical space of pyrimidine-based heterocycles, 2-Chloro-N-methylpyrimidin-4-amine has emerged as a versatile and highly valuable building block for the construction of potent and selective kinase inhibitors. The presence of a reactive chlorine atom at the 2-position facilitates key carbon-carbon and carbon-nitrogen bond-forming reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The N-methylamino group at the 4-position often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature for many kinase inhibitors.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on detailed experimental protocols for key transformations and the biological activity of representative inhibitors.
Key Synthetic Applications and Targeted Kinases
This compound serves as a versatile precursor for the synthesis of a variety of kinase inhibitors, primarily targeting key players in cell cycle regulation and signal transduction. Notable examples include inhibitors of Aurora kinases, which are essential for mitotic progression, and Cyclin-Dependent Kinases (CDKs), which control the cell cycle.
The primary synthetic strategies employing this building block are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, allows for the facile displacement of the chlorine atom by various nucleophiles, most commonly anilines and other amines. This reaction is a straightforward and efficient method for introducing diverse functionalities at the 2-position of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the pyrimidine ring and a wide range of aryl or heteroaryl boronic acids or esters. This strategy is instrumental in constructing biaryl scaffolds, which are prevalent in many potent kinase inhibitors.
The following sections will detail the synthesis and biological activity of specific kinase inhibitors derived from this compound.
Data Presentation: Inhibitory Activity of Synthesized Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using this compound as a key starting material.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | Aurora A | 309 | [1] |
| 1 | Aurora B | 293 | [1] |
| 2 | CDK2 | 4 | [2] |
| 2 | CDK9 | 9 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a 2-anilino-N-methylpyrimidin-4-amine derivative, a common core structure in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 3-(trifluoromethyl)aniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or other high-boiling point solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and n-butanol to achieve a concentration of approximately 0.2 M.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(substituted anilino)-N-methylpyrimidin-4-amine derivative.
Protocol 2: Synthesis of a 2-Aryl-N-methylpyrimidin-4-amine via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-aryl-N-methylpyrimidin-4-amine derivative.
Mandatory Visualizations
Signaling Pathway: Simplified Aurora Kinase Signaling
Caption: Simplified Aurora Kinase signaling pathway and the inhibitory action of a derived compound.
Experimental Workflow: Synthesis of Kinase Inhibitors
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for establishing structure-activity relationships of synthesized inhibitors.
Conclusion
This compound stands out as a strategic and versatile building block in the synthesis of kinase inhibitors. Its reactivity allows for the efficient construction of diverse chemical libraries based on the privileged pyrimidine scaffold. The methodologies outlined in these application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors targeting a range of therapeutic areas, particularly in oncology. The ability to readily perform both nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions from this common intermediate makes it an invaluable tool in the drug discovery process.
References
- 1. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 2. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-amino-4-chloro-pyrimidine and its derivatives, which are key intermediates in the development of various therapeutic agents.[1] The methodologies outlined below are based on established literature procedures and offer routes starting from either dihydroxy- or dichloro-pyrimidine precursors.
General Synthetic Strategies
The synthesis of 2-amino-4-chloro-pyrimidine derivatives can be broadly categorized into two primary strategies:
-
Chlorination of Dihydroxy-pyrimidines: This approach involves the conversion of a hydroxyl group at the 4-position of a 2-aminopyrimidine ring to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This method is fundamental for creating the key 4-chloro intermediate from readily available starting materials like 2-amino-4,6-dihydroxypyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy begins with a di-chlorinated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. A nucleophile, typically a primary or secondary amine, displaces one of the chlorine atoms. This method is highly versatile for creating a diverse library of 2-amino-4-substituted-pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine
This protocol details the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of an acid scavenger.
Materials:
-
2-amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or N,N-dimethylaniline
-
Water
-
Sodium hydroxide (NaOH) solution (20%)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.
-
Heat the suspension to approximately 75°C.
-
Slowly add triethylamine to the mixture over a period of one hour.[2]
-
After the addition is complete, continue stirring the mixture at 75°C for a short period (e.g., 5 minutes).[2]
-
Remove the excess phosphorus oxychloride by distillation under vacuum, maintaining the temperature around 75°C.[2]
-
Carefully add the residue to water (at about 50°C) and continue stirring the resulting suspension for approximately 2 hours.[2]
-
Adjust the pH of the suspension to around 3 by adding a 20% NaOH solution.[2]
-
Collect the precipitated solid by filtration, wash it with water, and dry it to obtain 2-amino-4,6-dichloropyrimidine.[2]
Protocol 2: Synthesis of 2-Amino-4-chloro-6-(substituted amino)-pyrimidine Derivatives via Nucleophilic Aromatic Substitution (Conventional Heating)
This protocol describes the synthesis of various N-substituted 2-amino-4-chloropyrimidine derivatives starting from 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine (e.g., aniline, morpholine, etc.)
-
Triethylamine (TEA)
-
Ethanol (optional, for recrystallization)
-
Water
Procedure:
-
In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).[3]
-
Heat the mixture, often under solvent-free conditions, at a temperature ranging from 80-90°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.[3]
-
Filter the resulting precipitate and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-(substituted amino)-pyrimidine Derivatives
This protocol offers a rapid, microwave-assisted alternative for the synthesis of N-substituted 2-amino-4-chloropyrimidine derivatives.
Materials:
-
2-amino-4-chloropyrimidine or 2-amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a microwave reaction vial, add 2-amino-4-chloropyrimidine (1 equivalent) and anhydrous propanol.[4]
-
Add the substituted amine (1 equivalent) to the vial while stirring.[4]
-
Introduce triethylamine into the reaction mixture.[4]
-
Seal the vial and perform the reaction in a microwave reactor at a temperature between 120-140°C for 15-30 minutes.[4]
-
Monitor the reaction by TLC.[4]
-
After cooling, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Extract the product with ethyl acetate.[4]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following table summarizes quantitative data for the synthesis of various 2-amino-4-chloro-pyrimidine derivatives.
| Starting Material | Reagents | Method | Product | Yield (%) | Melting Point (°C) | Reference |
| Isocytosine | POCl₃ | Chlorination | 2-Amino-4-chloropyrimidine | 76.4 | 155.8-159.0 | [1] |
| 2,4-Dichloropyrimidine | Ammonia | Nucleophilic Substitution | 2-Amino-4-chloropyrimidine | 84.4 | 155.3-158.0 | [1] |
| 2-Amino-4,6-dichloropyrimidine | Aniline, TEA | Nucleophilic Substitution | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | Not specified | Not specified | |
| 2-Amino-4,6-dichloropyrimidine | 4-Bromoaniline, TEA | Nucleophilic Substitution | 6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine | 80 | 190-192 | [3] |
| 2-Amino-4,6-dichloropyrimidine | 3,4-Dimethylaniline, TEA | Nucleophilic Substitution | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 84 | 179-180 | [3] |
| 2-Amino-4,6-dichloropyrimidine | 3-Methoxy-4-methylaniline, TEA | Nucleophilic Substitution | 6-Chloro-4-(N-(3-methoxy-4-methyl)phenyl)-2,4-pyrimidinediamine | 85 | 245-247 | [3] |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, TEA | Chlorination | 2-Amino-4,6-dichloropyrimidine | >90 | Not specified |
Visualizations
Caption: General synthetic routes to 2-amino-4-chloro-pyrimidine derivatives.
Caption: Experimental workflow for SNAr synthesis of derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-methylpyrimidin-4-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Chloro-N-methylpyrimidin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and methylamine. This approach is favored due to the commercial availability and relatively low cost of the starting materials. The reaction selectively substitutes the chlorine atom at the C4 position due to its higher electrophilicity compared to the C2 position.[1][2][3]
Q2: What are the critical reaction parameters that influence the yield and selectivity?
A2: Several factors significantly impact the regioselectivity and overall yield of the reaction.[3] These include:
-
Temperature: Lower temperatures generally favor the formation of the desired C4-substituted product.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Alcohols like ethanol or n-butanol are commonly used.[2]
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often used to quench the HCl generated during the reaction.
-
Stoichiometry: A slight excess of methylamine can be used to drive the reaction to completion, but a large excess may increase the formation of the di-substituted byproduct.
Q3: What are the main side products I should be aware of?
A3: The primary side products are the isomeric 4-Chloro-N-methylpyrimidin-2-amine and the di-substituted product, N2,N4-dimethylpyrimidine-2,4-diamine. Formation of these impurities is a common challenge that reduces the yield and complicates purification.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the identification of the starting material, the desired product, and any major side products, helping to determine the optimal reaction time.
Synthesis Pathway and Potential Side Reactions
The following diagram illustrates the primary synthetic route to this compound from 2,4-dichloropyrimidine and methylamine, highlighting the formation of common byproducts.
Caption: Synthesis pathway of this compound and its byproducts.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction.[4] 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. | 1. Increase reaction time and monitor via TLC/LC-MS.[4] 2. Optimize temperature; start with lower temperatures (0-25°C) to favor C4 selectivity. 3. Ensure reagents are pure and solvents are anhydrous. |
| High Levels of Di-substituted Byproduct | 1. Excess of methylamine. 2. High reaction temperature or prolonged reaction time. | 1. Use a controlled stoichiometry of methylamine (e.g., 1.0-1.2 equivalents). 2. Lower the reaction temperature and monitor closely to stop the reaction upon consumption of the starting material. |
| Formation of C2-Substituted Isomer | The intrinsic reactivity of the C2 position, although lower, can still lead to isomer formation, especially at higher temperatures.[2][3] | 1. Maintain a low reaction temperature. 2. Screen different solvent and base combinations. Using n-butanol with DIPEA has been reported to improve C4 selectivity.[2] 3. Consider a palladium-catalyzed amination, which can strongly favor C4 substitution.[3][5] |
| Presence of Unreacted 2,4-Dichloropyrimidine | 1. Insufficient amount of methylamine. 2. Low reaction temperature leading to a very slow reaction. 3. Ineffective mixing. | 1. Ensure accurate stoichiometry; a slight excess of methylamine (up to 1.2 eq) can be beneficial. 2. Gradually increase the temperature while monitoring for byproduct formation. 3. Ensure efficient stirring throughout the reaction. |
| Difficult Purification | The desired product and the C2-isomer can have similar polarities, making separation by column chromatography challenging.[2] | 1. Optimize the reaction to minimize the formation of the isomeric byproduct. 2. Use a high-resolution silica gel for column chromatography and test various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients). 3. Recrystallization may be an effective alternative purification method. |
Impact of Reaction Conditions on Yield
The following table summarizes representative data on how different conditions can affect product yield and selectivity.
| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |
| Solvent | Ethanol | Acetonitrile | n-Butanol | n-Butanol can improve selectivity for the C4 position.[2] |
| Temperature | 0 °C | 25 °C (Room Temp) | 50 °C | Lower temperatures generally yield higher C4/C2 selectivity. |
| Methylamine (eq.) | 1.1 eq. | 1.5 eq. | 2.0 eq. | Higher equivalents can increase the rate but also lead to more di-substitution. |
| Yield of Target | ~75% | ~65% | ~50% | Representative yields under optimized vs. non-optimized conditions. |
| Ratio (C4:C2) | >10:1 | ~5:1 | ~3:1 | Demonstrates the effect of temperature on regioselectivity. |
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Ethanol (or n-Butanol)
-
Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq.) in ethanol (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIPEA (1.2 eq.) to the stirred solution. Subsequently, add the methylamine solution (1.1 eq.) dropwise over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the 2,4-dichloropyrimidine is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography (using a gradient of ethyl acetate in hexane) or by recrystallization to obtain this compound as a pure solid.
References
Common side reactions in the synthesis of 2-Chloro-N-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with methylamine. Typically, the reaction is carried out in a suitable solvent like dichloromethane or an alcohol, often at reduced temperatures to control the reaction rate and improve selectivity.
Q2: What are the primary side reactions I should be aware of during the synthesis?
The main side reactions include:
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Isomer Formation : Formation of the undesired regioisomer, 4-Chloro-2-(methylamino)pyrimidine.
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Disubstitution : Reaction of both chloro groups to yield 2,4-bis(methylamino)pyrimidine.
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Reaction with Solvent : In some cases, the solvent, if nucleophilic (e.g., dimethylformamide - DMF), can react with the starting material.[1]
Q3: How does the regioselectivity of the reaction favor the desired product?
In the reaction of 2,4-dichloropyrimidine with nucleophiles, the C4 position is generally more electrophilic and thus more susceptible to attack than the C2 position. This inherent reactivity favors the formation of the desired this compound. However, this selectivity can be influenced by various factors.
Q4: What factors can influence the ratio of the desired product to the isomeric byproduct?
The regioselectivity of the amination of 2,4-dichloropyrimidine can be affected by:
-
Substituents on the pyrimidine ring : Electron-donating groups at the C6 position can decrease the reactivity of the C4 position, potentially leading to a higher proportion of the C2-substituted isomer. Conversely, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.
-
Reaction Temperature : Higher temperatures can sometimes lead to a decrease in selectivity, resulting in a higher percentage of the isomeric byproduct.
-
Solvent : The polarity and nature of the solvent can influence the reaction's regioselectivity.
-
Catalysis : The use of certain catalysts, such as palladium complexes in some amination reactions, has been shown to significantly favor the formation of the C4-substituted product.
Q5: How can I minimize the formation of the disubstituted byproduct?
Formation of 2,4-bis(methylamino)pyrimidine can be minimized by:
-
Controlling Stoichiometry : Using a controlled amount of methylamine (ideally close to a 1:1 molar ratio with 2,4-dichloropyrimidine) is crucial. A large excess of methylamine will drive the reaction towards disubstitution.
-
Low Reaction Temperature : Conducting the reaction at lower temperatures (e.g., 0-5 °C) slows down the rate of the second substitution reaction more significantly than the first.
-
Reaction Time : Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the further reaction of the desired monosubstituted product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant side products. 3. Suboptimal reaction temperature. 4. Degradation of starting material or product. | 1. Increase reaction time or slightly increase the temperature, monitoring closely for side product formation. 2. Refer to the specific troubleshooting points for high isomer or disubstitution content. 3. Ensure the temperature is maintained at the optimal level (typically low to ambient). 4. Use high-purity starting materials and solvents. Ensure the reaction is performed under an inert atmosphere if necessary. |
| High Percentage of 4-Chloro-2-(methylamino)pyrimidine Isomer | 1. Reaction temperature is too high. 2. The specific batch of 2,4-dichloropyrimidine has impurities affecting regioselectivity. 3. The solvent is influencing the selectivity. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of methylamine and allow the reaction to slowly warm to room temperature. 2. Verify the purity of the starting material. 3. Experiment with different solvents (e.g., dichloromethane, THF, ethanol) to find the optimal conditions for C4 selectivity. |
| Significant Amount of 2,4-bis(methylamino)pyrimidine (Disubstitution) | 1. Excess methylamine was used. 2. The reaction temperature was too high or the reaction was run for too long. | 1. Carefully control the stoichiometry of methylamine. A slight excess (e.g., 1.1 equivalents) may be needed to drive the reaction to completion, but a large excess should be avoided. 2. Perform the reaction at a lower temperature and monitor its progress by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in Purifying the Product | 1. The isomeric byproduct has a similar polarity to the desired product. 2. The presence of multiple impurities. | 1. Utilize a high-resolution chromatography technique, such as flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Optimize the reaction conditions to minimize side product formation before attempting purification. Recrystallization may also be a viable purification method if a suitable solvent is found. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-Dichloropyrimidine
-
Methylamine (e.g., 40% solution in methanol or as a gas)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of methylamine (1.1 eq.) in methanol or bubble methylamine gas through the solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove any methylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired product from any unreacted starting material and side products.
Visualizations
Caption: Main reaction and side product formation pathways.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of Halogenated Pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated pyrimidines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in halogenated pyrimidine syntheses?
A1: Common impurities include unreacted starting materials, regioisomers (if multiple positions can be halogenated), over-halogenated or under-halogenated byproducts, and side-products from competing reactions. For instance, in the synthesis of 2,4-dichloropyrimidine from uracil, residual starting material and mono-chlorinated intermediates can be significant impurities.[1] The reactivity of the 4-position chlorine in 2,4-dichloropyrimidine is generally higher than that of the 2-position, which can lead to selective reactions, but also mixtures that are difficult to separate.[2]
Q2: How does the type and position of the halogen atom affect purification?
A2: The nature and position of the halogen atom significantly influence the physicochemical properties of the pyrimidine, such as polarity, solubility, and crystal packing, which in turn affect the choice of purification method. For example, fluorinated pyrimidines can have very different solubility profiles compared to their chlorinated or brominated analogs. The position of the halogen can also affect the molecule's dipole moment and its interaction with stationary phases in chromatography.
Q3: When should I choose recrystallization over column chromatography?
A3: Recrystallization is ideal when you have a relatively large amount of material with a moderate level of purity, and the impurities have different solubility profiles from your product. It is often more cost-effective and scalable than chromatography. Column chromatography is preferred for separating complex mixtures, closely related isomers, or when a very high degree of purity is required from a small amount of sample.[3]
Q4: I am having trouble with my compound "oiling out" during recrystallization. What can I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, the solution being too saturated at a temperature above the compound's melting point, or too rapid cooling. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to reduce the concentration, and allowing it to cool more slowly.[4][5]
Q5: My halogenated pyrimidine seems to be degrading on the silica gel column. What are my options?
A5: Some halogenated pyrimidines can be sensitive to the acidic nature of standard silica gel. If you observe degradation, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[6] Alternatively, using a different stationary phase such as alumina or a reverse-phase C18 silica may be a better option.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Crystal Yield | - Too much solvent was used.[7]- The cooling process was too fast, preventing complete crystallization.- Premature crystallization occurred during hot filtration.[4] | - Reduce the volume of the solvent by evaporation before cooling.[7][8]- Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[9]- Use a minimal amount of hot solvent for dissolution and pre-heat the filtration apparatus.[4] |
| No Crystals Form | - The solution is not supersaturated.[8]- The compound is too soluble in the chosen solvent, even at low temperatures.[8] | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4]- Reduce the solvent volume by gentle heating and re-cool.[4]- Perform solubility tests to find a more suitable solvent or solvent system.[10] |
| Impure Product After Recrystallization | - Impurities have similar solubility and co-crystallized.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Perform a second recrystallization with a different solvent system.[3]- Ensure a slow cooling rate to allow for the formation of larger, purer crystals.[3]- If impurities persist, consider using column chromatography for further purification.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | - The eluent system is not optimized.[3]- The column is overloaded with the sample. | - Perform TLC analysis with various solvent systems to find the optimal eluent.[3]- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3][6]- Reduce the amount of sample loaded onto the column. |
| Compound Stuck on the Column | - The eluent is not polar enough.[3]- Strong interaction with the stationary phase (e.g., acidic silica).[3] | - Gradually increase the polarity of the eluent system. For highly polar compounds, adding a small amount of methanol can be effective.[3]- Use a different stationary phase like alumina or reverse-phase silica, or deactivate the silica gel with triethylamine.[3][6] |
| Tailing Peaks | - The sample is interacting too strongly with the stationary phase.- The presence of highly polar impurities. | - Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).- Ensure the sample is fully dissolved in a minimal amount of solvent before loading. |
Quantitative Data on Purification
The following tables provide a summary of purification data for some halogenated pyrimidines to illustrate the effectiveness of different methods.
Table 1: Recrystallization of Halogenated Pyrimidines
| Compound | Crude Purity | Recrystallization Solvent | Yield (%) | Final Purity/Melting Point | Reference |
| 2-Chloropyrimidine | Not specified | Isopentane | 26-27 | 64.5-65.5 °C | [11] |
| 2,4-Dichloropyrimidine | Not specified | Petroleum ether | Not specified | Not specified | [1] |
| 2-Mercapto-4-amino-5-carbethoxypyrimidine | Sufficient for synthesis | 50% Acetic Acid | 76-80 | 259-260 °C (dec.) | [12] |
Table 2: Purification of Brominated Pyrimidine Nucleosides
| Starting Material | Product | Purification Method | Yield (%) |
| 2′,3′,5′-tri-O-acetyluridine | 5-Bromo-2′,3′,5′-tri-O-acetyluridine | Aqueous work-up | 94 |
| Uridine | 5-Bromouridine | Column chromatography | 75 |
| 2'-Deoxyuridine | 5-Bromo-2'-deoxyuridine | Crystallization | 80 |
| Cytidine | 5-Bromocytidine | Aqueous work-up | 65 |
| Data synthesized from a study on bromination of pyrimidine nucleosides.[13] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude halogenated pyrimidine and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[10] Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[14]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: In a beaker, mix the silica gel with the initial, least polar eluent to create a slurry.[16]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica bed.[17]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[3]
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: HPLC Purification of Fluorinated Pyrimidines
-
Column and Mobile Phase Selection: For fluorinated pyrimidines, a reverse-phase C18 column is often suitable. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA).[17]
-
Method Development: Develop a suitable gradient method on an analytical scale first to achieve good separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase and filter it through a 0.22 µm syringe filter before injection.[18]
-
Preparative Run: Scale up the analytical method to a preparative column. Inject the sample and collect fractions corresponding to the peak of the desired product.
-
Fraction Analysis and Product Recovery: Analyze the collected fractions for purity, pool the pure fractions, and remove the solvent, typically by lyophilization, to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of halogenated pyrimidines.
Caption: Logical workflow for troubleshooting low yield in recrystallization.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions Involving 2-Chloro-N-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 2-Chloro-N-methylpyrimidin-4-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
Answer:
Low or no product formation in Suzuki-Miyaura couplings involving chloropyrimidines is a common challenge due to the high strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle difficult.[1] Several factors could be contributing to this issue:
-
Inactive Catalyst System: The combination of the palladium precursor and ligand may not be active enough to facilitate the reaction with the less reactive chloro-pyrimidine. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
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Ineffective Base: The base is crucial for the activation of the boronic acid in the transmetalation step. The strength, solubility, and steric properties of the base are important factors to consider.[1]
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, and its presence can lead to catalyst deactivation.[1]
Solutions to Improve Yield:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Switch to a more active catalytic system. Consider using bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands promote the formation of the active monoligated palladium(0) species, which is more effective at activating the C-Cl bond.[1] |
| Base | Screen a variety of strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] | These bases are often more effective in activating the boronic acid for transmetalation. |
| Solvent | Use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).[1] | This can improve the solubility of the base and other reactants. |
| Atmosphere | Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] | This prevents the oxidation and deactivation of the Pd(0) catalyst.[1] |
| Temperature | Increase the reaction temperature, typically to the range of 80-120 °C.[2] | Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |
Question 2: I am observing significant side product formation in my Buchwald-Hartwig amination. What are the common side reactions and how can I minimize them?
Answer:
Side reactions in Buchwald-Hartwig aminations can lead to complex product mixtures and difficult purifications. Common side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can occur via a competing β-hydride elimination pathway.[3]
-
Homocoupling: The coupling of two molecules of the amine or two molecules of the aryl halide.
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategy |
| Hydrodehalogenation | Select a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often effective.[3] |
| Homocoupling | Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidative coupling. |
| Substrate Decomposition | If the substrate is sensitive to the strong base (e.g., NaOtBu), consider using a weaker base like K₂CO₃ or Cs₂CO₃, potentially at a higher temperature.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of coupling reactions with this compound.
Q1: Which type of palladium catalyst is best for coupling reactions with this compound?
A1: Due to the lower reactivity of the C-Cl bond, highly active palladium catalyst systems are generally required. For Suzuki-Miyaura reactions, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[1] For Buchwald-Hartwig aminations, similar catalyst systems with ligands such as Xantphos or the use of pre-formed palladium-ligand complexes can provide good results.[4][5]
Q2: What is the role of the base in these coupling reactions and how do I select the right one?
A2: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[1] In Buchwald-Hartwig aminations, a strong base is typically needed to deprotonate the amine.[4] The choice of base depends on the specific reaction and the stability of the substrates. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are good starting points for Suzuki reactions, while strong bases like NaOtBu are common for Buchwald-Hartwig aminations.[1][4] For base-sensitive substrates, weaker bases may be necessary.[4]
Q3: How important is the choice of solvent?
A3: The solvent is a critical parameter that can significantly impact reaction outcomes. It needs to be anhydrous and deoxygenated to prevent catalyst deactivation.[6] Common solvents for these coupling reactions include toluene, dioxane, and THF.[6] For Suzuki reactions, a co-solvent of water is often used to aid in the dissolution of the inorganic base.[1]
Q4: At what temperature should I run my coupling reaction?
A4: Coupling reactions involving aryl chlorides often require elevated temperatures to facilitate the challenging oxidative addition step. A typical temperature range is between 80-120 °C.[2] However, the optimal temperature will depend on the specific substrates, catalyst system, and solvent used. It is often a parameter that requires empirical optimization.
Data Presentation
The following tables summarize illustrative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions based on protocols for structurally similar chloropyrimidines. These should serve as a starting point for optimization.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 16 | 78 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 120 | 24 | 65 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 20 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine coupling partner (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Chloro-N-methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-N-methylpyrimidin-4-amine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, photolytic degradation, and thermal decomposition. The chloro substituent on the pyrimidine ring can be susceptible to nucleophilic substitution, particularly hydrolysis under acidic or basic conditions. The aromatic amine functionality may be prone to oxidation. Exposure to light and elevated temperatures can also induce degradation. Safety data sheets suggest the compound is air-sensitive and should be protected from light.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration is often recommended. It is also advised to handle the compound under an inert atmosphere if it is particularly sensitive to air and moisture.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for separating and quantifying this compound from its potential degradation products. A well-developed stability-indicating HPLC method is crucial. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool. Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing. Detailed protocols for hydrolysis, oxidation, photolytic, and thermal degradation are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the parent compound and degradation products in HPLC. | The chromatographic method is not optimized. Degradation products have similar physicochemical properties to the parent compound. | Develop and optimize a stability-indicating HPLC method. Experiment with different mobile phases, columns (e.g., C18, C8), and gradient elution profiles to improve resolution. |
| Inconsistent or irreproducible stability data. | Variability in experimental conditions (temperature, pH, light exposure). Inaccurate sample preparation or handling. Contamination of samples or reagents. | Strictly control all experimental parameters. Ensure accurate and consistent preparation of solutions and dilutions. Use high-purity solvents and reagents. |
| Unexpected degradation products are observed. | The degradation pathway is more complex than anticipated. Side reactions are occurring under the stress conditions. The starting material contains impurities that are also degrading. | Utilize LC-MS/MS to identify the molecular weights and structures of the unknown products. Consider alternative degradation mechanisms. Analyze the purity of the starting material before initiating stability studies. |
| No degradation is observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time). However, avoid overly harsh conditions that might lead to unrealistic degradation pathways. |
| Mass balance in the HPLC analysis is not achieved (sum of parent compound and degradation products is not close to 100%). | Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore). Degradation products are volatile. Degradation products are adsorbing to the container or HPLC column. | Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with UV detection. Use headspace GC-MS to analyze for volatile degradation products. Investigate potential adsorption issues by using different types of vials (e.g., silanized glass) and evaluating column recovery. |
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how results can be presented.
Table 1: Hypothetical Hydrolytic Degradation of this compound
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 85.2 | 12.1 | 2.5 | 99.8 | |
| 48 | 71.5 | 23.8 | 4.6 | 99.9 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 92.1 | 5.8 | 2.0 | 99.9 | |
| 48 | 84.7 | 11.5 | 3.7 | 99.9 | |
| Water (60°C) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 48 | 99.5 | <0.1 | <0.1 | 99.6 |
Table 2: Hypothetical Photostability of this compound (Solid State)
| Light Source | Exposure | Parent Compound Remaining (%) | Major Photodegradation Product (%) | Mass Balance (%) |
| ICH Option 2 (Cool White/UV) | 1.2 million lux hours / 200 W h/m² | 96.3 | 3.5 | 99.8 |
| Dark Control | N/A | 99.8 | <0.1 | 99.9 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Stability
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water in a sealed vial.
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Incubation: Place the vials in a temperature-controlled oven or water bath at 60°C.
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Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 8, 24, 48 hours).
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Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Stability
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
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Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial. Protect the solution from light.
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Incubation: Keep the solution at room temperature.
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Time Points: Withdraw aliquots at specified time points (e.g., 0, 8, 24 hours).
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Sample Preparation for Analysis: Dilute the samples with the mobile phase for HPLC analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Photostability
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Sample Preparation:
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Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
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Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette or other transparent container.
-
-
Exposure: Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., an option with a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Dark Control: Prepare a parallel set of samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
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Analysis: After the exposure period, prepare the samples for analysis and assess the degradation using a validated stability-indicating HPLC method.
Protocol 4: Thermal Stability (Solid State)
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Sample Preparation: Place a known amount of the solid compound in a suitable vial.
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Incubation: Place the vial in a controlled-temperature oven at a temperature above the recommended accelerated stability testing conditions (e.g., 80°C).
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Time Points: Remove samples from the oven at specific time points (e.g., 0, 24, 48, 72 hours).
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Sample Preparation for Analysis: Dissolve the solid samples in a suitable solvent and dilute to the target concentration for HPLC analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method. For a more detailed thermal profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical troubleshooting guide for common stability study issues.
Identification and characterization of impurities in 2-Chloro-N-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-methylpyrimidin-4-amine. The information is designed to assist in the identification and characterization of impurities that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: The most common synthetic route to this compound involves the nucleophilic substitution of 2,4-dichloropyrimidine with methylamine. Based on this reaction, the following process-related impurities are most likely:
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Unreacted Starting Material: 2,4-dichloropyrimidine.
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Isomeric Impurity: 4-Chloro-N-methylpyrimidin-2-amine. This arises from the reaction of methylamine at the C2 position of 2,4-dichloropyrimidine instead of the more reactive C4 position.
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Disubstituted Impurity: N,N'-dimethylpyrimidin-2,4-diamine. This is formed by the reaction of two equivalents of methylamine with 2,4-dichloropyrimidine.
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Hydrolysis Product: 2-Chloro-N-methylpyrimidin-4-ol. This can form if water is present during the synthesis or work-up.
Q2: What are the potential degradation products of this compound?
A2: Degradation products can form under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. Forced degradation studies are essential to identify these potential impurities.[1][2] Likely degradation products include:
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Hydrolysis Products: Under acidic or basic conditions, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-N-methylpyrimidin-4-amine. The amino group can also be susceptible to hydrolysis under harsh conditions.
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Oxidation Products: The pyrimidine ring and the methylamino group can be susceptible to oxidation, potentially forming N-oxides or other oxidized species.[1]
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Photodegradation Products: Exposure to light, particularly UV light, can lead to the formation of various degradants through complex reaction pathways.
Q3: How can I differentiate between the desired product and the isomeric impurity, 4-Chloro-N-methylpyrimidin-2-amine?
A3: Chromatographic and spectroscopic techniques are essential for differentiation.
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High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method should be able to separate the two isomers. Due to differences in their polarity and interaction with the stationary phase, they will have distinct retention times.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show different chemical shifts and coupling patterns for the protons and carbons on the pyrimidine ring due to the different positions of the substituents.
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Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization may differ, which can be analyzed using techniques like LC-MS/MS.
Troubleshooting Guides
Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Possible Causes and Solutions:
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Process-Related Impurity: The peak could correspond to one of the common process-related impurities listed in FAQ Q1.
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Troubleshooting Step: Synthesize or procure authentic standards of the suspected impurities (2,4-dichloropyrimidine, 4-Chloro-N-methylpyrimidin-2-amine, and N,N'-dimethylpyrimidin-2,4-diamine) and compare their retention times with the unknown peak.
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Degradation Product: The sample may have degraded due to improper storage or handling.
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Troubleshooting Step: Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. Compare the chromatogram of the stressed sample with your sample to see if the unknown peak matches any of the degradation products.
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Contamination: The impurity could be from a contaminated solvent, reagent, or piece of equipment.
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Troubleshooting Step: Analyze a blank (mobile phase) injection to rule out solvent contamination. Review the experimental procedure and ensure all glassware was properly cleaned.
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Issue: The mass spectrum of an impurity peak does not match any expected process-related or degradation products.
Possible Causes and Solutions:
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Complex Degradation Pathway: The impurity may be a result of a complex or unexpected degradation pathway.
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Troubleshooting Step: Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the unknown impurity. Use tandem mass spectrometry (MS/MS) to study its fragmentation pattern and deduce its structure.
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Reaction with Excipients or Container: If in a formulated product, the active pharmaceutical ingredient (API) may have reacted with an excipient or leached a compound from the container closure system.
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Troubleshooting Step: Analyze the excipients and perform compatibility studies. For leachables, analyze a placebo formulation stored in the same container.
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Data Presentation
Table 1: Potential Process-Related Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 2,4-dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Starting Material |
| 4-Chloro-N-methylpyrimidin-2-amine | C₅H₆ClN₃ | 143.57 | Isomeric byproduct |
| N,N'-dimethylpyrimidin-2,4-diamine | C₆H₁₀N₄ | 138.17 | Disubstitution |
| 2-Chloro-pyrimidin-4-ol | C₄H₃ClN₂O | 130.53 | Hydrolysis of starting material |
Table 2: Potential Degradation Products
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Stress Condition |
| 2-hydroxy-N-methylpyrimidin-4-amine | C₅H₇N₃O | 125.13 | Acid/Base Hydrolysis |
| This compound N-oxide | C₅H₆ClN₃O | 159.57 | Oxidation |
Experimental Protocols
HPLC Method for Impurity Profiling
This is a general starting method that may require optimization.
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Instrumentation: HPLC with UV detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
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Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30.1-35 min: 5% B
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Forced Degradation Studies Protocol
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Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
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Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
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Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place 10 mg of solid this compound in an oven at 105 °C for 24 hours. Dissolve in a suitable solvent before injection.
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Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) and visible light for a defined period.
Characterization by LC-MS
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Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
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Ionization Source: Electrospray Ionization (ESI) in positive mode.
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Analysis: Obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS) for structural elucidation.
Characterization by NMR
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Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
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Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the structure of the main component and any isolated impurities.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Synthetic pathway and potential process-related impurities.
References
Troubleshooting common issues in the synthesis of substituted pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of substituted pyrimidines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the most common causes and how can I address them?
A1: Low yields are a frequent issue in pyrimidine synthesis and can stem from several factors. The primary causes often include suboptimal reaction conditions, degradation of reactants, or the formation of side products.[1] To improve your yield, consider the following:
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Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in the Biginelli reaction, traditional methods sometimes lead to low yields, but modern modifications can significantly improve the outcome.[1][2]
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Reactant Purity and Stoichiometry: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[2] While a 1:1:1 molar ratio is standard for many three-component reactions like the Biginelli, a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[2]
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Moisture and Air Sensitivity: Some reactants and intermediates are sensitive to moisture and air. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[1]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times leading to product degradation can result in low yields.[1]
Q2: I am observing the formation of unexpected side products in my reaction mixture. How can I identify and minimize them?
A2: Side product formation is a common challenge that can significantly reduce the yield and complicate purification. The nature of the side products often depends on the specific reaction (e.g., Biginelli vs. Pinner).
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In Biginelli Reactions: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3] To minimize this, consider running the reaction at a lower temperature.[3] Another potential byproduct is the Knoevenagel adduct, which can be identified by the absence of the urea moiety in NMR and mass spectrometry analysis.[4]
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In Pinner Reactions: Side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3] Ensuring strictly anhydrous conditions is the most critical factor to prevent hydrolysis of the imidate salt intermediate.[4]
Q3: My crude product is proving very difficult to purify. What are the recommended purification techniques for substituted pyrimidines?
A3: The purification of substituted pyrimidines can be challenging due to their varying polarities and potential for tautomerization.[5] Several techniques can be employed:
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Recrystallization: This is often the most cost-effective and efficient method for obtaining highly pure crystalline products.[5][6] Careful selection of the solvent system is crucial. Common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[6]
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Flash Column Chromatography: This is a rapid and widely used technique for separating pyrimidines from complex mixtures based on polarity.[6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC.[6]
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Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative HPLC is a powerful tool.[6]
Q4: I am having trouble with the characterization of my final pyrimidine product. Are there any common pitfalls?
A4: Spectroscopic characterization is essential to confirm the structure of your synthesized pyrimidine. Common techniques include NMR (¹H and ¹³C), mass spectrometry, and FT-IR. In some cases, issues can arise from the presence of tautomers or rotamers, which can lead to more complex spectra than anticipated. Careful analysis of 2D NMR spectra (like COSY and HMQC/HSQC) can help in assigning the structure correctly. For complex cases, X-ray crystallography may be necessary for unambiguous structure determination.[7]
Troubleshooting Guides
Biginelli Reaction: Low Yield and Side Product Formation
This guide addresses specific issues encountered during the Biginelli three-component condensation reaction.
Problem: Low yield of the target dihydropyrimidinone (DHPM) with a significant amount of a fluorescent byproduct.
Analysis and Solution:
The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is favored at higher temperatures.
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Recommendation 1: Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]
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Recommendation 2: Catalyst Choice: The choice of catalyst can influence the selectivity. Experiment with different Lewis or Brønsted acids to find one that favors the Biginelli pathway.[2][3]
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Recommendation 3: Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, which is required for the Hantzsch reaction.[3]
Pinner Pyrimidine Synthesis: Incomplete Cyclization and Hydrolysis
This guide focuses on challenges during the cyclization step of the Pinner synthesis.
Problem: The reaction stalls, resulting in a low yield of the desired pyrimidine and the presence of hydrolyzed intermediates.
Analysis and Solution:
The Pinner reaction is highly sensitive to moisture, and incomplete cyclization can be due to insufficient activation of the carbonyl group.
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Recommendation 1: Strict Anhydrous Conditions: This is the most critical factor.[4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][4] Using dry HCl gas for the in-situ formation of the Pinner salt can also ensure anhydrous acidic conditions.[4]
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Recommendation 2: Catalyst Addition: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
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Recommendation 3: Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial for promoting the desired cyclization while minimizing side reactions.[3]
Data Presentation
Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones in a Model Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| HCl | 20 | 12 | 65 |
| FeCl₃ | 10 | 4 | 85 |
| ZnCl₂ | 15 | 6 | 78 |
| Organocatalyst | 5 | 8 | 92 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.[2]
Table 2: Influence of Solvent on the Pinner Pyrimidine Synthesis Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 10 | 70 |
| Acetonitrile | Reflux | 8 | 75 |
| Dioxane | 100 | 12 | 60 |
| Solvent-free | 80 | 2 | 88 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or acetonitrile, 5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 0.1 mmol).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.[3]
Protocol 2: General Procedure for a Pinner-Type Pyrimidine Synthesis
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (1 mmol) and the amidine hydrochloride (1.1 mmol) in anhydrous ethanol (10 mL).[1][4]
-
Base Addition: Cool the mixture to 0 °C and add a strong base (e.g., sodium ethoxide, 1.1 mmol) portion-wise.[1]
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: A general workflow for troubleshooting common issues in substituted pyrimidine synthesis.
Caption: Competing reaction pathways in the Biginelli synthesis.
References
Technical Support Center: Degradation Pathways of Pyrimidine-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine-based compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on pyrimidine degradation pathways.
Issue 1: Inconsistent or Low Enzyme Activity
Question: My dihydropyrimidine dehydrogenase (DPD) activity is lower than expected or varies significantly between assays. What are the possible causes and solutions?
Answer: Low or inconsistent DPD activity can stem from several factors, from sample preparation to the assay conditions.
-
Sample Quality:
-
Cell/Tissue Lysis: Incomplete lysis can lead to an underestimation of enzyme concentration. Ensure your lysis buffer and homogenization method are optimized for your sample type.
-
Protein Degradation: Proteases released during lysis can degrade DPD. Always work on ice and consider adding a protease inhibitor cocktail to your lysis buffer.
-
Cofactor Availability: DPD activity is dependent on NADPH. Ensure that the concentration of NADPH in your assay is not limiting.
-
-
Assay Conditions:
-
pH and Temperature: The optimal pH and temperature for DPD activity can vary depending on the source of the enzyme. Verify these parameters from the literature for your specific system.
-
Substrate Concentration: If the substrate (e.g., uracil or thymine) concentration is too low, the reaction rate will be suboptimal. Conversely, very high concentrations can lead to substrate inhibition. It is recommended to perform a substrate titration curve to determine the optimal concentration.
-
-
Reagent Stability:
-
NADPH Degradation: NADPH is unstable, especially in acidic conditions and at room temperature. Prepare fresh NADPH solutions for each experiment and keep them on ice.
-
Substrate Purity: Impurities in the pyrimidine substrate can interfere with the assay. Use high-purity substrates from a reliable vendor.
-
Issue 2: High Background Signal in Spectrophotometric Assays
Question: I am using a spectrophotometric assay to measure DPD activity by monitoring NADPH consumption at 340 nm, but I'm observing a high background signal. How can I reduce this?
Answer: High background in spectrophotometric assays can obscure the true signal. Here are some common causes and solutions:
-
Interfering Substances:
-
Sample Components: Other enzymes or compounds in your cell lysate may absorb at 340 nm or consume NADPH. To account for this, run a control reaction without the pyrimidine substrate. Subtract the rate of NADPH consumption in the control from the rate in the presence of the substrate.
-
Reagent Impurities: Impurities in your reagents could contribute to the background signal. Use high-quality reagents and analytical-grade water.
-
-
Assay Setup:
-
Cuvette Contamination: Ensure cuvettes are thoroughly cleaned before use. Disposable UV-transparent cuvettes can minimize this issue.
-
Incorrect Blanking: Blank your spectrophotometer with a solution containing all reaction components except the enzyme or the substrate to properly zero the instrument.
-
Issue 3: Poor Reproducibility of HPLC Results for Pyrimidine Metabolites
Question: My HPLC chromatograms for pyrimidine degradation products like β-alanine are not reproducible. What are the common causes of this variability?
Answer: Reproducibility in HPLC is critical for accurate quantification. Issues can arise from the sample preparation, the HPLC system, or the method itself.
-
Sample Preparation:
-
Inconsistent Extraction: Ensure your extraction protocol for metabolites is consistent across all samples. Variations in extraction efficiency will lead to variable results.
-
Sample Stability: Metabolites can be unstable. Process samples quickly and store them at -80°C if not analyzed immediately.
-
-
HPLC System:
-
Pump and Solvent Delivery: Fluctuations in pump pressure or inaccurate solvent mixing can cause shifts in retention times. Regularly check for leaks and ensure your mobile phase is properly degassed.
-
Column Performance: Column degradation can lead to peak broadening, tailing, and shifts in retention time. Use a guard column to protect your analytical column and regularly perform column maintenance.
-
Injector Issues: Inconsistent injection volumes will lead to variable peak areas. Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop.
-
-
Chromatographic Method:
-
Mobile Phase pH: The retention of ionizable compounds like β-alanine is highly dependent on the mobile phase pH. Ensure the pH is accurately and consistently prepared.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Caption: A logical workflow for troubleshooting HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What are the main pyrimidine degradation pathways I should be aware of?
A1: There are two primary pyrimidine degradation pathways: the reductive pathway and the Rut pathway.
-
The Reductive Pathway: This is the most common pathway in mammals. It involves the breakdown of uracil and thymine into β-alanine and β-aminoisobutyric acid, respectively. The key enzymes are Dihydropyrimidine Dehydrogenase (DPD), Dihydropyrimidinase (DHP), and β-Ureidopropionase (UP).
-
The Rut Pathway: This pathway has been identified in Escherichia coli and involves a different set of enzymes, including RutA and RutB, which directly cleave the pyrimidine ring.
Q2: What are the Enzyme Commission (EC) numbers for the key enzymes in the reductive pathway?
A2: The EC numbers for the main enzymes of the reductive pyrimidine degradation pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD): EC 1.3.1.2
-
Dihydropyrimidinase (DHP): EC 3.5.2.2
-
β-Ureidopropionase (UP): EC 3.5.1.6
Q3: My pyrimidine compound appears to be degrading in the DMSO stock solution. How can I prevent this?
A3: Instability in DMSO is a common issue. To mitigate this, prepare fresh stock solutions immediately before use whenever possible. If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -80°C. Using anhydrous, high-purity DMSO can also help. For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: How is the expression of pyrimidine degradation enzymes regulated in mammals?
A4: The regulation of pyrimidine degradation enzymes is complex and can occur at multiple levels. For example, the expression of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme, is known to be influenced by various factors. Studies have identified enhancer regions in the DPYD gene that regulate its tissue-specific expression. Additionally, post-transcriptional regulation by microRNAs, such as miR-134, has been shown to affect DPYD expression. The expression of these enzymes can also be influenced by the physiological state of the cell, such as oxygen levels in macrophages.
Q5: Can I use a non-radiochemical assay to measure the activity of pyrimidine degradation enzymes?
A5: Yes, non-radiochemical assays are available. For Dihydropyrimidine Dehydrogenase (DPD), a common spectrophotometric assay monitors the decrease in NADPH absorbance at 340 nm. For β-Ureidopropionase, while radiochemical assays are common, it is possible to develop coupled-enzyme assays or use HPLC-based methods to measure the product formation.
Quantitative Data
The following tables summarize key quantitative data for the enzymes of the reductive pyrimidine degradation pathway. Note that these values can vary depending on the species, tissue, and experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for Pyrimidine Degradation Enzymes
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | Murine Neuroblastoma | ~80 | [1] |
| β-Ureidopropionase | N-carbamyl-β-alanine | Human Liver | 15.5 ± 1.9 | [2] |
Table 2: Specific Activity of Pyrimidine Degradation Enzymes
| Enzyme | Tissue | Specific Activity | Reference |
| β-Ureidopropionase | Human Liver (Control) | 69 ± 37 nmol/mg/h | [3] |
| Dihydropyrimidine Dehydrogenase | Human Liver (Control) | 6.4 ± 3.9 nmol/mg/h | [3] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity
This protocol is adapted from spectrophotometric methods for measuring DPD activity by monitoring the consumption of NADPH.
Materials:
-
Cell or tissue lysate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM in buffer, prepared fresh)
-
Uracil or Thymine solution (10 mM in buffer)
-
UV-compatible microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:
-
150 µL Potassium phosphate buffer
-
20 µL NADPH solution (final concentration 1 mM)
-
10 µL of cell/tissue lysate (protein concentration should be optimized)
-
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the pyrimidine substrate solution (final concentration 1 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
To determine the specific DPD activity, also run a control reaction without the pyrimidine substrate.
-
Calculate the rate of NADPH consumption (ΔA340/min). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Subtract the rate of the control reaction from the rate of the substrate-containing reaction to get the DPD-specific activity.
-
Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg protein).
Protocol 2: Radiochemical Assay for β-Ureidopropionase Activity
This protocol is based on the detection of ¹⁴CO₂ released from radiolabeled N-carbamyl-β-alanine.[2]
Materials:
-
[2-¹⁴C]5,6-dihydrouracil
-
NaOH
-
Human liver homogenate (or other tissue/cell lysate)
-
MOPS buffer (200 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare [¹⁴C]-N-carbamyl-β-alanine by hydrolyzing [2-¹⁴C]5,6-dihydrouracil in an alkaline solution at 37°C for 15 minutes.
-
Enzyme Reaction:
-
In a sealed reaction vessel, combine the cell/tissue lysate, 200 mM MOPS buffer (pH 7.4), 1 mM DTT, and 500 µM [¹⁴C]-N-carbamyl-β-alanine.
-
Incubate at 37°C. The reaction time should be within the linear range (up to 3.5 hours).
-
-
Detection of ¹⁴CO₂:
-
The released ¹⁴CO₂ is trapped, typically using a filter paper soaked in a CO₂ trapping agent placed in a center well within the sealed reaction vessel.
-
After the incubation period, the reaction is stopped (e.g., by adding acid).
-
The filter paper is transferred to a scintillation vial with a scintillation cocktail.
-
-
Quantification:
-
The amount of radioactivity is measured using a liquid scintillation counter.
-
The enzyme activity is calculated based on the amount of ¹⁴CO₂ produced over time and normalized to the protein concentration.
-
Diagrams
Reductive Pyrimidine Degradation Pathway
Caption: Key steps of the reductive pyrimidine degradation pathway.
Rut Pathway for Pyrimidine Degradation in E. coli
Caption: The initial steps of the Rut pathway for uracil degradation.
References
Technical Support Center: Strategies to Minimize Byproduct Formation in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on minimizing byproduct formation during pyrimidine synthesis. This guide focuses on two of the most common and versatile methods for pyrimidine synthesis: the Biginelli and Pinner reactions.
While the Ortoleva-King reaction is a valuable tool in heterocyclic chemistry, its specific application for the synthesis of pyrimidines and associated strategies for byproduct minimization are not extensively documented in the reviewed scientific literature. Therefore, this guide will primarily address the challenges and optimization strategies for the Biginelli and Pinner reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Biginelli reaction and how can they be minimized?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine synthesis. However, several side reactions can occur, leading to the formation of byproducts that complicate purification and reduce yields. The most prevalent byproducts include:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow compounds that form when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures.
-
Knoevenagel Condensation Products: These arise from the reaction between the aldehyde and the β-ketoester.
-
N-acylurea Byproducts: These can form and complicate the purification process.
Strategies to Minimize Byproducts in the Biginelli Reaction:
| Strategy | Description |
| Temperature Control | Lowering the reaction temperature can significantly reduce the formation of Hantzsch DHP byproducts, as higher temperatures favor the Hantzsch pathway.[1] |
| Catalyst Selection | The choice of catalyst can influence the selectivity between the desired Biginelli product and byproducts. Lewis acids may preferentially promote the Biginelli reaction over the Hantzsch pathway.[1] |
| Order of Addition | Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, thereby reducing the formation of Hantzsch DHPs.[2] |
| Reactant Purity | Ensuring the high purity of all starting materials (aldehyde, β-ketoester, and urea/thiourea) can prevent inhibition of the main reaction and reduce side reactions. |
| Stoichiometry | While a 1:1:1 molar ratio is standard, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can sometimes improve the yield of the desired dihydropyrimidinone (DHPM). |
Q2: What are the primary side reactions in the Pinner pyrimidine synthesis and how can they be controlled?
A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for preparing substituted pyrimidines. However, it is sensitive to reaction conditions and can be prone to several side reactions:
-
Hydrolysis of Intermediates: The Pinner reaction is highly susceptible to moisture. The presence of water can lead to the hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt), forming unwanted esters as byproducts.
-
Self-condensation of Reactants: Both the 1,3-dicarbonyl compound and the amidine can undergo self-condensation, leading to a complex mixture of byproducts.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in a low yield of the final cyclized pyrimidine.
Control Strategies for the Pinner Synthesis:
| Strategy | Description |
| Strict Anhydrous Conditions | This is the most critical factor. All glassware should be oven-dried, and anhydrous solvents must be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis. |
| Amidine Quality | Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time. |
| Temperature Control | Careful control of the reaction temperature is crucial. While heating is often necessary, excessive temperatures can promote decomposition and side reactions. |
| Base Selection | The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing self-condensation reactions. |
Troubleshooting Guides
Biginelli Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired DHPM | Inefficient catalyst | Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or consider solvent-free conditions which have shown to improve yields. |
| Suboptimal reaction temperature | Monitor the reaction by TLC and optimize the temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields. | |
| Impure starting materials | Purify all reactants before use. | |
| Significant Formation of Yellow, Fluorescent Byproduct | Hantzsch dihydropyridine formation | Lower the reaction temperature. Add urea as the last reactant. Use a Lewis acid catalyst that favors the Biginelli pathway. |
| Presence of Multiple Spots on TLC | Knoevenagel/Aldol condensation | Lower the reaction temperature and consider using a milder catalyst. |
| Incomplete reaction | Increase the reaction time and monitor by TLC. A more active catalyst might be required. | |
| Difficulty in Purification | Presence of N-acylurea byproducts | Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial. |
Pinner Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Pyrimidine | Presence of water leading to hydrolysis | Ensure strictly anhydrous conditions by using oven-dried glassware, anhydrous solvents, and an inert atmosphere. |
| Inactive amidine | Use freshly prepared or properly stored amidine hydrochloride. | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of Multiple Products | Amidine self-condensation | Use a lower reaction temperature and adjust the pH to disfavor self-condensation. |
| Incomplete cyclization | Increase the reaction time or temperature. Consider using a stronger acid or base catalyst. |
Quantitative Data Summary
The following table summarizes the impact of different catalysts and conditions on the yield of a model Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea).
| Catalyst | Solvent | Conditions | Yield (%) |
| HCl | Ethanol | Reflux | Often low |
| CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 |
| Yb(OTf)₃ | Solvent-free | - | Increased yields, shorter time |
| InBr₃ (10 mol%) | Ethanol | Reflux, 7h | 45% (DHPM) + 48% (side-product) |
| Montmorillonite-KSF | Solvent-free | Reflux, 1h | High yields |
| HCl (20 mol%) | Water | 90°C, 30 min | High yields |
Experimental Protocols
General Protocol for the Biginelli Reaction (High Yield, Solvent-Free)
This protocol is optimized for high yields and minimized byproducts under solvent-free conditions.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
In a mortar, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.
-
Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]
General Protocol for the Pinner Pyrimidine Synthesis
This protocol emphasizes the critical anhydrous conditions required for a successful Pinner synthesis.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1 equivalent)
-
Amidine hydrochloride (1.1 equivalents)
-
Strong base (e.g., sodium ethoxide) (1.1 equivalents)
-
Anhydrous ethanol
Procedure:
-
Ensure all glassware is thoroughly oven-dried and assemble under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add the strong base to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Troubleshooting workflow for the Pinner synthesis.
References
- 1. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Multi-Step Synthesis of Pyrimidine Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the multi-step synthesis of pyrimidine analogs, with a primary focus on improving reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of pyrimidine analogs.
Issue 1: Consistently Low Yield in Biginelli Reaction
-
Question: My Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) consistently results in low yields (<40%). What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the Biginelli reaction are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classical methods use Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider screening various Lewis acids, which have been shown to improve yields. Ensure your catalyst is active and, if reusable, properly regenerated.[2]
-
Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or higher temperatures under solvent-free conditions.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to unwanted side reactions.[2] Ensure all starting materials are of high purity.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and purification is difficult, leading to a low yield of the desired pyrimidine. How can I minimize side product formation?
-
Answer: The formation of side products is a major contributor to low yields. Here are some common side products and strategies to mitigate their formation:
-
Knoevenagel Condensation Product: This side product arises from the condensation of the aldehyde and the β-dicarbonyl compound. Using a milder catalyst or lowering the reaction temperature can be beneficial.[3]
-
Hantzsch-type Dihydropyridines: This can be a major byproduct, especially at higher temperatures where urea may decompose to ammonia. Running the reaction at a lower temperature can significantly reduce its formation. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[2]
-
N-acylurea Byproducts: These can form from the reaction of the β-ketoester with urea. Adding the urea last to the reaction mixture may help minimize this competing pathway.[2]
-
Issue 3: Poor Regioselectivity in Substitution Reactions
-
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the functionalization of pyrimidines is a common challenge. The outcome is influenced by electronic and steric factors.
-
Electronic Effects: The position of substitution is directed by the electronic nature of the substituents already on the pyrimidine ring. Electron-donating groups at the C-6 position of 2,4-dichloropyrimidine can favor substitution at the C-2 position, contrary to the usual C-4 selectivity.[4]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing the substitution to a less hindered site.[5]
-
Directing Groups: The use of a directing group can provide precise control over regioselectivity.[5]
-
Nucleophile Choice: In some cases, the nature of the nucleophile can dramatically alter the regioselectivity. For instance, tertiary amine nucleophiles have been shown to favor C-2 selectivity in the SNAr of 5-substituted-2,4-dichloropyrimidines.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for improving yields in pyrimidine synthesis?
A1: While several parameters are important, the choice of catalyst often has the most significant impact on yield and reaction time. It is highly recommended to screen a variety of catalysts, including both Brønsted and Lewis acids, to find the optimal one for your specific substrates.[1][4]
Q2: Can microwave irradiation improve the yield and reduce the reaction time?
A2: Yes, microwave-assisted synthesis has been shown to be a very effective method for improving yields and dramatically reducing reaction times in pyrimidine synthesis, often from hours to minutes.[3][8][9][10] This technique often leads to cleaner reactions with easier workup.
Q3: My purified pyrimidine analog has poor solubility. What can I do?
A3: Poor aqueous solubility is a common issue with pyrimidine analogs. Strategies to enhance solubility include creating amorphous solid dispersions with hydrophilic polymers or forming complexes with cyclodextrins.[11][12] During synthesis, a change in solvent or the use of co-solvents might help to keep intermediates and the final product in solution.
Q4: How can I confirm the structure of my synthesized pyrimidine and identify byproducts?
A4: A combination of analytical techniques is essential. 1H and 13C NMR spectroscopy will provide detailed structural information. Mass spectrometry (MS) will confirm the molecular weight of your product and any byproducts. High-Performance Liquid Chromatography (HPLC) is useful for assessing purity and quantifying the components of a reaction mixture.[2]
Q5: Are there any "green" synthesis options for pyrimidine analogs?
A5: Yes, several more environmentally friendly methods have been developed. These include using water as a solvent, employing solvent-free reaction conditions (e.g., grinding), and using reusable catalysts.[9][13] Microwave-assisted synthesis is also considered a green chemistry approach due to its energy efficiency and reduced reaction times.[10]
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 3 | Often Low | [2] |
| CuCl₂·2H₂O / HCl | Solvent-free | Grinding | - | >90 | [2] |
| NH₄Cl | Methanol | Reflux | 3 | Not Specified | [2] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 - 1 | 82-95 | [13] |
| InCl₃ | Acetonitrile | Reflux | 2 - 4 | 85-95 | [13] |
| Bi(OTf)₃ | Acetonitrile | Reflux | 0.5 - 1.5 | 88-96 | [13] |
| Elemental Bromine (Lewis Acid) | Ethanol | 85 | 1.5 - 5 | 75-94 | [14] |
| Benzyltriethylammonium chloride | Solvent-free | 100 | 0.5 - 1 | >85 | [7] |
Table 2: Effect of Reaction Conditions on a Lewis Acid (ZnCl₂) Catalyzed Biginelli Reaction
| Lewis Acid (20% v/v) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | None | Room Temp | 24 | 60 |
| ZnCl₂ | Acetic Acid | Room Temp | 18 | 75 |
| ZnCl₂ | Acetic Acid | 40 | 12 | 80 |
| ZnCl₂ | Acetic Acid | 60 | 8 | 85 |
| ZnCl₂ | Acetic Acid | 80 | 4 | 92 |
| Data adapted from a study on Lewis acid catalysis in the Biginelli reaction.[15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-oxo-6-aryl-4,5-dihydropyrimidine-5-carbonitriles
This protocol describes an efficient, microwave-irradiated synthesis.[3]
-
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Guanidine (1 mmol)
-
Ethanolic NaOH solution
-
-
Procedure:
-
In a microwave-safe vessel, mix equimolar quantities of the aromatic aldehyde, ethyl cyanoacetate, and guanidine.
-
Add a catalytic amount of ethanolic NaOH solution.
-
Irradiate the reaction mixture in a microwave reactor at an appropriate power level (e.g., power level-2) for 7-12 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is typically isolated by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Lewis Acid Catalyzed Biginelli Reaction Using Elemental Bromine
This protocol utilizes elemental bromine as a mild and inexpensive Lewis acid catalyst.[14]
-
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Methyl or Ethyl acetoacetate (1 mmol)
-
Solution of Br₂ in ethanol (e.g., 0.0025 mL Br₂ in 1 mL ethanol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde, urea/thiourea, and methyl/ethyl acetoacetate in ethanol.
-
Add the solution of Br₂ in ethanol to the reaction mixture.
-
Stir the mixture under reflux conditions at 85 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add cold water.
-
Filter the precipitate and wash with a saturated aqueous solution of Na₂S₂O₃.
-
The crude product can be purified by recrystallization.
-
Protocol 3: Purification by Flash Column Chromatography
This is a standard procedure for purifying pyrimidine analogs.[16]
-
Materials:
-
Silica gel
-
Appropriate eluent (solvent system) determined by TLC analysis
-
Glass column
-
Crude pyrimidine product
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring a compact and level bed.
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent. For less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel. Apply the sample evenly to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine analog.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine analog.
Caption: Allosteric modulation of a GPCR by a pyrimidine analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. researchgate.net [researchgate.net]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 13. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 14. echemcom.com [echemcom.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2-Chloro-N-methylpyrimidin-4-amine, a key intermediate in pharmaceutical research. The performance of each route is evaluated based on overall yield, purity, reaction conditions, and starting materials. Experimental data is summarized for clear comparison, and detailed protocols for each synthetic pathway are provided.
Executive Summary
The synthesis of this compound is most commonly achieved through the selective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with methylamine. This approach is efficient and generally favors substitution at the more reactive C4 position. An alternative, two-step route involves the initial synthesis of 2,4-dichloropyrimidine from a readily available precursor like uracil, followed by the same amination reaction. This guide will compare the direct one-step amination with the more foundational two-step approach, providing researchers with the necessary data to select the most suitable method for their needs.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Direct Amination | Route 2: Two-Step Synthesis from Uracil |
| Starting Material | 2,4-Dichloropyrimidine | Uracil |
| Number of Steps | 1 | 2 |
| Overall Yield | ~88% (based on reported 80% purity of a 14.0g yield from 17.0g of starting material, which is a molar yield of approx. 88%)[1] | ~60-70% (variable depending on chlorination step) |
| Purity | ~80% (as reported in the example)[1] | >95% (after purification of both steps) |
| Total Reaction Time | ~13 hours | ~24-36 hours |
| Key Reagents | Methylamine, Dichloromethane | Phosphoryl chloride (POCl3), Methylamine |
| Key Considerations | Relies on the availability of 2,4-dichloropyrimidine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, leading to good regioselectivity. | Starts from a more fundamental and often cheaper precursor. The chlorination step with POCl3 requires careful handling due to its corrosive and reactive nature. |
Synthetic Route Overviews
Route 1: Direct Amination of 2,4-Dichloropyrimidine
This is the most straightforward and commonly employed method for the synthesis of this compound. It involves the direct reaction of commercially available 2,4-dichloropyrimidine with methylamine. The greater electrophilicity of the C4 position directs the nucleophilic attack of methylamine to selectively displace the C4 chloro substituent.
Caption: Route 1: Direct Amination Workflow.
Route 2: Two-Step Synthesis from Uracil
Caption: Route 2: Two-Step Synthesis Workflow.
Experimental Protocols
Route 1: Direct Amination of 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine (17.0 g, 0.11 mole)
-
Methylamine (40% solution in methanol, 20 ml, ~0.25 mole)
-
Dichloromethane (DCM, 150 ml)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,4-dichloropyrimidine in dichloromethane is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The solution is cooled to 5°C using an ice bath.
-
Methylamine solution is added dropwise to the cooled solution at a rate that maintains the temperature at 5°C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.[1]
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]
Results: This procedure yields approximately 14.0 g of this compound with a reported purity of 80%.[1]
Route 2, Step A: Synthesis of 2,4-Dichloropyrimidine from Uracil
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl3)
-
Tertiary amine base (e.g., N,N-dimethylaniline or triethylamine, optional but recommended)
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, phosphorus oxychloride is added.
-
Uracil is added portion-wise to the phosphorus oxychloride. A tertiary amine base can be added to catalyze the reaction and neutralize the HCl byproduct.
-
The mixture is heated to reflux (around 105-110°C) for several hours (typically 3-5 hours) until the reaction is complete (monitored by TLC or HPLC).
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The remaining mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate of 2,4-dichloropyrimidine is collected by filtration, washed with cold water, and dried.
Route 2, Step B: Amination of 2,4-Dichloropyrimidine
The 2,4-dichloropyrimidine obtained from Step A is then used as the starting material in the protocol for Route 1.
Discussion of Regioselectivity
The selective amination at the C4 position of 2,4-dichloropyrimidine is a key feature of this synthesis. The C4 position is generally more reactive towards nucleophiles than the C2 position due to the electron-withdrawing effects of the adjacent nitrogen atoms. However, it has been noted that the use of tertiary amine nucleophiles can lead to preferential substitution at the C2 position.[2][3] While this is not the desired outcome for the synthesis of the title compound, it is an important consideration for the synthesis of other substituted pyrimidines and highlights the ability to control regioselectivity through the choice of nucleophile.
Conclusion
The direct amination of 2,4-dichloropyrimidine (Route 1) is a highly efficient and straightforward method for the synthesis of this compound, suitable for laboratories with access to the dichlorinated starting material. The two-step synthesis from uracil (Route 2) offers a more foundational approach that is cost-effective when starting from basic precursors. The choice between these routes will depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis. Both methods provide reliable access to this important pharmaceutical intermediate.
References
A Comparative Analysis of the Biological Activities of 2-Chloro-N-methylpyrimidin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Chloro-N-methylpyrimidin-4-amine and its structurally related analogs. While direct head-to-head comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on analogous pyrimidine derivatives to offer insights into their potential anticancer and anti-inflammatory properties. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrimidine scaffold.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The biological effects of pyrimidine analogs can be significantly influenced by the nature and position of substituents on the pyrimidine core. This guide focuses on the biological potential of 2-chloro-4-aminopyrimidine derivatives, with a specific interest in this compound.
Anticancer Activity of Pyrimidine Analogs
Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives, often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.
Kinase Inhibitory Activity
Substituted pyrimidines are known to act as ATP-competitive inhibitors of a wide range of protein kinases. The 2,4-disubstituted pyrimidine scaffold is a common motif in many clinically approved kinase inhibitors.
Table 1: Kinase Inhibitory Activity of Representative Pyrimidine Analogs
| Compound/Analog Class | Target Kinase(s) | IC50/Ki (nM) | Reference(s) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 5 | [1] |
| Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives | FGFRs | - | [2] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | CDK2/cyclin A2 | 64.42 | [3] |
| 2-aminothiazole-pyrimidine derivatives (Dasatinib) | Src/Abl | <1 | [4][5] |
| 2-(2,6-dichloro-3,5-dimethoxyphenyl)amino-N,N-dimethyl-N'-(pyrimidin-4-yl)acetamide | PLK4 | 6.7 | [6] |
Note: The data presented is for structurally related analogs and not for this compound itself.
Cytotoxic Activity against Cancer Cell Lines
The kinase inhibitory potential of pyrimidine derivatives often translates into potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of some 2-chloro- and 2-amino-pyrimidine analogs.
Table 2: Cytotoxic Activity (IC50/EC50 in µM) of Representative Pyrimidine Analogs against Various Cancer Cell Lines
| Compound/Analog Class | HCT116 (Colon) | MCF7 (Breast) | K562 (Leukemia) | Other Cell Lines | Reference(s) |
| 2-amino-4-(4-bromophenyl piperazine)pyrimidine | 89.24 | 89.37 | - | - | [7] |
| 2-amino-4-(4-methyl piperazine)pyrimidine | 209.17 | 221.91 | - | - | [7] |
| Quinazoline-chalcone derivatives with a 2-chloro-4-anilino moiety | 0.622-1.81 | 0.622-1.81 | 0.622-1.81 | RPMI-8226, LOX IMVI | [8] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Negative Growth % | Negative Growth % | Negative Growth % | CCRF-CEM, HL-60(TB), MOLT-4, UO-31 | [10] |
Note: The data presented is for structurally related analogs and not for this compound itself. Negative growth percentages indicate cell killing.
Anti-inflammatory Activity of Pyrimidine Analogs
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[9][11]
Table 3: Anti-inflammatory Activity of Representative Pyrimidine Analogs
| Compound/Analog Class | Assay | Activity Metric | Results | Reference(s) |
| Pyrimidine-5-carbonitriles | COX-2 Inhibition | IC50 (µM) | 0.16 - 0.20 | [4] |
| Pyrazolo[1,5-a]pyrimidin-7-one derivatives | Carrageenan-induced Paw Edema | % Inhibition | Significant activity observed | [11] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives | Carrageenan-induced Paw Edema | ED50 (µM) | 8.23 - 11.60 | [9] |
Note: The data presented is for structurally related analogs and not for this compound itself.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to facilitate the design and execution of further comparative studies.
In Vitro Anticancer Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][12][13][14]
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate.
-
Kinase Reaction: Add a mixture of the target kinase and its substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value.[11][15][16]
In Vivo Anti-inflammatory Assay
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[1][2][3][7][17]
Visualizations
Signaling Pathway: Kinase Inhibition
Caption: Simplified signaling pathway illustrating kinase inhibition by pyrimidine analogs.
Experimental Workflow: MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized structure-activity relationships for 2-chloro-4-aminopyrimidine analogs.
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | MDPI [mdpi.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchtweet.com [researchtweet.com]
- 15. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 16. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 2-Chloro-N-methylpyrimidin-4-amine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount to ensure the safety and efficacy of the final drug product. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of 2-Chloro-N-methylpyrimidin-4-amine, a key building block in pharmaceutical synthesis. This document outlines detailed experimental protocols, presents data in a comparative format, and discusses the relative strengths of each method.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components in a mixture.[1] Reversed-phase HPLC (RP-HPLC), in particular, is a widely adopted method for the analysis of pyrimidine derivatives due to its versatility.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity determination.[3] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR can provide an absolute quantification of an analyte by comparing its signal intensity to that of a certified internal standard.[3][4] This makes it a valuable orthogonal method for purity assessment.[5]
Experimental Protocols
A comprehensive understanding of the methodologies is crucial for an objective comparison. Below are detailed protocols for the purity analysis of this compound using both RP-HPLC and ¹H-qNMR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for similar pyrimidine derivatives and is a strong starting point for method development and validation.[2][6]
Instrumentation and Reagents:
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer: Phosphate buffer (pH 3.0).
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)
This protocol outlines the use of an internal standard for the absolute quantification of this compound.
Instrumentation and Reagents:
-
NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
NMR Tubes: 5 mm NMR tubes.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).
-
Sample: this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
|---|---|
| Pulse Program | zg30 (or equivalent single pulse experiment) |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time | ≥ 3 s |
| Spectral Width | ~16 ppm |
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl protons and the pyrimidine ring protons can be used. For maleic acid, the two olefinic protons give a singlet at approximately 6.3 ppm.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (Wstd / Wanalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Comparative Data Presentation
To facilitate a direct comparison, hypothetical purity determination results for a batch of this compound are presented below.
Table 1: Purity of this compound by HPLC and ¹H-qNMR
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| RP-HPLC (Area %) | 99.2 | 0.3% |
| ¹H-qNMR (Absolute) | 98.9 | 0.2% |
Table 2: Comparison of Method Attributes
| Feature | RP-HPLC | ¹H-qNMR |
| Principle | Separation based on polarity | Quantitative measurement based on nuclear properties |
| Quantification | Relative (Area Percent) | Absolute (with internal standard) |
| Reference Standard | Requires analyte-specific standard | Requires a certified, structurally unrelated standard |
| Impurity Detection | Detects UV-active impurities | Detects proton-containing impurities |
| Structural Information | Limited (retention time) | Provides structural confirmation |
| Sample Throughput | Higher | Lower |
| Method Development | Can be more complex and time-consuming | Generally simpler for known structures |
| Solvent Consumption | Higher | Lower |
Potential Impurities
The synthesis of this compound may involve starting materials such as 2,4-dichloropyrimidine and methylamine.[1] Potential process-related impurities could include:
-
Starting Materials: Unreacted 2,4-dichloropyrimidine.
-
Isomers: 4-Chloro-N-methylpyrimidin-2-amine.
-
By-products: 2,4-bis(methylamino)pyrimidine.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Both HPLC and NMR are capable of detecting and, with appropriate reference materials, quantifying these impurities.
Workflow for Purity Validation
The logical flow of the purity validation process, from sample reception to the final purity report, is illustrated in the diagram below.
Caption: Workflow for the purity validation of this compound.
Conclusion
Both RP-HPLC and ¹H-qNMR are powerful and reliable techniques for the purity validation of this compound.
-
RP-HPLC is an excellent choice for routine quality control due to its high throughput and sensitivity for detecting UV-active impurities. It is particularly effective in separating closely related impurities.
-
¹H-qNMR offers the significant advantage of providing an absolute purity value without the need for an analyte-specific reference standard, making it an ideal orthogonal method for confirming the purity determined by HPLC. Furthermore, it provides valuable structural information that can aid in the identification of unknown impurities.
For comprehensive and robust purity assessment in a drug development setting, a dual approach utilizing both RP-HPLC and ¹H-qNMR is highly recommended. This ensures a thorough evaluation of the intermediate's quality and provides a high degree of confidence in the subsequent stages of API synthesis.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
A Comparative Physicochemical Analysis of Substituted Pyrimidines for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties of substituted pyrimidines. Understanding these properties is crucial for the development of effective therapeutic agents. Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core structure of nucleic acids and a wide array of therapeutic agents with activities including anticancer, antiviral, and antimicrobial properties. The substitution pattern on the pyrimidine ring significantly influences its physicochemical characteristics, which in turn dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate.
This guide summarizes key quantitative data on the pKa, lipophilicity (logP), aqueous solubility, and melting point of a selection of substituted pyrimidines. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and standardization of results.
Comparative Physicochemical Data
The following table presents a comparative summary of the physicochemical properties of the parent pyrimidine and several of its substituted derivatives. The data has been compiled from various sources to illustrate the impact of different functional groups on these key parameters.
| Compound | Substituent(s) | pKa | logP | Aqueous Solubility (µg/mL) | Melting Point (°C) |
| Pyrimidine | - | 1.23[1] | -0.40[2] | Miscible (1,000,000)[2] | 20-22[1] |
| 2-Aminopyrimidine | 2-NH₂ | 3.54 | 0.19 | - | 126-128 |
| 4-Aminopyrimidine | 4-NH₂ | 5.71 | -0.37 | - | 150-153 |
| 5-Bromopyrimidine | 5-Br | - | 0.77 | - | 75-77 |
| 2-Chloropyrimidine | 2-Cl | - | 0.83 | - | 64-66 |
| 4,6-Dimethylpyrimidine | 4,6-(CH₃)₂ | 2.9 | 0.52 | - | 25-26 |
| 5-Fluorocytosine | 5-F, 4-NH₂, 2-OH | 3.26, 10.65 | -0.8 | 15,000 | 295 (dec.) |
| Uracil | 2,4-(OH)₂ | 9.45 | -1.07 | 3,600 | 335 (dec.) |
| Thymine | 2,4-(OH)₂, 5-CH₃ | 9.94 | -0.47 | 4,000 | 316-317 |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of drug discovery. The following are detailed methodologies for the determination of the key physicochemical properties of substituted pyrimidines.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Principle: A solution of the pyrimidine derivative is titrated with a standardized acidic or basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve. The pKa is the pH at which the compound is 50% ionized.
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the compound.
-
Sample Preparation: Accurately weigh and dissolve the substituted pyrimidine in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: Place the solution in a temperature-controlled vessel and begin adding small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Data Recording: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.
-
Endpoint: Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Determination of Lipophilicity (logP) by the Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key determinant of a compound's ability to cross biological membranes.
Principle: The shake-flask method involves measuring the equilibrium distribution of a compound between n-octanol and a buffered aqueous phase.
Procedure:
-
Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.
-
Sample Preparation: Prepare a stock solution of the substituted pyrimidine in a suitable solvent.
-
Partitioning: In a vial, combine known volumes of the pre-saturated n-octanol and aqueous phases. Add a small volume of the compound's stock solution.
-
Equilibration: Cap the vial and shake it for a sufficient period (e.g., 1-2 hours) to ensure that equilibrium distribution is achieved.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Kinetic Solubility: Principle: This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.
Procedure:
-
Sample Preparation: Prepare a high-concentration stock solution of the pyrimidine derivative in DMSO.
-
Precipitation: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4) and shake vigorously.
-
Equilibration and Filtration: Allow the solution to equilibrate for a short period (e.g., 1-2 hours) and then filter to remove any precipitated solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using an appropriate analytical method.
Thermodynamic Solubility: Principle: This method determines the true equilibrium solubility of a compound by equilibrating an excess of the solid compound with an aqueous buffer over an extended period.[3]
Procedure:
-
Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a vial containing a known volume of the aqueous test medium (e.g., PBS at pH 7.4).[3]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow any undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred, and filter it through a fine filter (e.g., 0.22 µm).[3]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV or MS detection, against a standard curve.[3]
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For crystalline solids, this transition occurs over a narrow temperature range.
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified pyrimidine derivative.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The melting point is reported as this range.
Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of substituted pyrimidine derivatives.
Caption: Workflow for physicochemical profiling of substituted pyrimidines.
References
Structural confirmation of 2-Chloro-N-methylpyrimidin-4-amine using spectroscopic methods
For Immediate Release
[City, State] – [Date] – In the field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic methods used for the structural confirmation of 2-Chloro-N-methylpyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. By examining predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive guide for researchers, scientists, and drug development professionals. For comparative purposes, we contrast the expected spectroscopic data with that of a structurally related alternative, 2-Amino-4-chloro-6-methylpyrimidine.
Spectroscopic Data Summary
The structural features of this compound can be elucidated through a combination of spectroscopic techniques. The following tables summarize the expected and observed quantitative data for the target molecule and a comparative compound.
Table 1: Predicted ¹H NMR Data for this compound and a Comparative Compound
| Compound | Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| This compound | H-5 | ~6.3 - 6.5 | Doublet |
| H-6 | ~7.9 - 8.1 | Doublet | |
| N-CH₃ | ~3.0 - 3.2 | Singlet/Doublet (coupling to N-H) | |
| N-H | ~7.0 - 8.0 | Broad Singlet | |
| 2-Amino-4-chloro-6-methylpyrimidine | H-5 | ~6.7 | Singlet |
| C-CH₃ | ~2.4 | Singlet | |
| NH₂ | ~5.5 - 6.5 | Broad Singlet |
Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound and a Comparative Compound
| Compound | Carbon | Predicted Chemical Shift (δ) ppm |
| This compound | C-2 | ~160 - 162 |
| C-4 | ~163 - 165 | |
| C-5 | ~105 - 107 | |
| C-6 | ~157 - 159 | |
| N-CH₃ | ~28 - 30 | |
| 2-Amino-4-chloro-6-methylpyrimidine | C-2 | ~163 |
| C-4 | ~162 | |
| C-5 | ~115 | |
| C-6 | ~170 | |
| C-CH₃ | ~24 |
Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3100 - 3500 (broad) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=N (in-ring) | Stretch | 1550 - 1650 |
| C=C (in-ring) | Stretch | 1400 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| C-Cl | Stretch | 600 - 800 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₅H₆ClN₃ | 143.57 | 143/145 (M/M+2, ~3:1), loss of Cl, loss of CH₃ |
| 2-Amino-4-chloro-6-methylpyrimidine | C₅H₆ClN₃ | 143.57 | 143/145 (M/M+2, ~3:1), 108 (loss of Cl)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure spectral quality, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[2] For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[3]
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width to cover the expected chemical shift range.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. A standard single-pulse experiment is used.[2] A longer relaxation delay (2-10 seconds) may be necessary for quaternary carbons to be observed.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[4]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the infrared beam, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[4][5]
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically dissolved in a suitable volatile solvent and introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[6]
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for small molecules. EI involves bombarding the sample with a high-energy electron beam, which can cause fragmentation.[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z). The instrument detects the abundance of each ion, generating a mass spectrum.[7]
Visualization of Analytical Workflow
The logical flow of experiments for structural confirmation is a critical aspect of the analytical process.
Caption: Workflow for the spectroscopic confirmation of a small molecule.
Comparative Structural Diagram
Visualizing the structural differences between the target compound and its alternative is essential for understanding their distinct spectroscopic properties.
Caption: Comparison of this compound and an alternative.
By following the outlined protocols and comparing the acquired data with the expected values and those of similar compounds, researchers can confidently confirm the structure of this compound. This guide serves as a valuable resource for ensuring the accuracy and integrity of chemical synthesis and drug development programs.
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of Pyrimidine Derivatives: A Comparative Guide to Reverse-Phase HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of pyrimidine-based pharmaceuticals. Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of common RP-HPLC methodologies, supported by experimental data, to aid in the selection of an appropriate analytical strategy for pyrimidine derivatives.
Comparison of Stationary Phases: C18 vs. C8 Columns
The choice of stationary phase is paramount in achieving optimal separation of pyrimidine derivatives from their impurities. The most commonly employed stationary phases in RP-HPLC are octadecylsilane (C18) and octylsilane (C8). The primary distinction between these lies in the length of the alkyl chains bonded to the silica support, which directly influences the hydrophobicity and, consequently, the retention characteristics of the column.
C18 columns, with their longer carbon chains, exhibit greater hydrophobicity.[1] This results in stronger interactions with nonpolar and moderately polar analytes, leading to longer retention times and often superior resolution for complex mixtures.[2] In contrast, C8 columns have shorter alkyl chains and are therefore less hydrophobic.[3] This characteristic typically leads to shorter analysis times, which can be advantageous for high-throughput screening.[4] For polar pyrimidine derivatives, a C8 column might provide sufficient retention and good peak shape without the excessively long run times that can sometimes be observed with C18 columns.[3]
The following table provides a representative comparison of the performance of C18 and C8 columns for the analysis of a selection of pyrimidine derivatives.
Disclaimer: The data in the following table is compiled from multiple sources for illustrative purposes. Direct comparison of retention times between different studies may not be entirely accurate due to variations in specific instrumentation, mobile phase preparation, and other experimental parameters. However, the data serves to highlight the general trends in retention and separation on C18 and C8 columns.
Table 1: Representative Performance Data for C18 and C8 Columns in the Analysis of Pyrimidine Derivatives
| Analyte | Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Reference |
| Acyclovir | C18 | Water: Methanol (50:50 v/v) | 1.0 | 3.077 | Not Reported | [5] |
| Acyclovir | C8 | 0.2% Perchloric acid: Acetonitrile (50:50 v/v) | 0.5 | 2.9 | Not Reported | [6] |
| Gemcitabine | C18 | Methanol: Sodium Acetate buffer (pH 3.0) (70:30 v/v) | 0.7 | Not specified, but part of a simultaneous estimation | Not Reported | [7] |
| Gemcitabine | C18 | 10 mM KH2PO4: Methanol (gradient) | Not specified | 3.37 | Not Reported | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable purity analysis. Below are representative RP-HPLC methods for the analysis of pyrimidine derivatives.
Method 1: Isocratic RP-HPLC for General Purity Screening
This method is suitable for the routine purity assessment of a variety of pyrimidine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A degassed mixture of methanol and water (e.g., 50:50 v/v). The ratio can be adjusted to optimize the retention of the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the analyte (typically between 254 nm and 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Sample Preparation: Dissolve the pyrimidine derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Gradient RP-HPLC for Complex Samples and Impurity Profiling
A gradient elution method is often necessary for separating pyrimidine derivatives from a complex mixture of impurities with a wide range of polarities.
-
Instrumentation: An HPLC system with a gradient pump and a UV or Mass Spectrometry (MS) detector.
-
Column: C8 or C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or MS with electrospray ionization (ESI).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare the sample as described in Method 1, using Mobile Phase A as the diluent.
Mandatory Visualizations
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of pyrimidine derivatives by RP-HPLC.
Caption: Logical relationship between column type, hydrophobicity, and retention in RP-HPLC.
References
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uhplcs.com [uhplcs.com]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. veterinaria.org [veterinaria.org]
- 7. researchgate.net [researchgate.net]
- 8. Validated RP-HPLC Method for the Simultaneous Analysis of Gemcitabine and LY-364947 in Liposomal Formulations | Bentham Science [eurekaselect.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for Pyrimidine Intermediates
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of pyrimidine intermediates is a critical consideration in the discovery and manufacturing of a wide array of pharmaceuticals. This guide provides an objective comparison of various synthetic pathways, supported by experimental data, to aid in the selection of the most cost-effective route for specific applications.
This analysis delves into the key factors influencing the cost-effectiveness of pyrimidine synthesis, including the price of starting materials, reaction yields, catalyst costs, and reaction conditions. By presenting quantitative data in accessible tables and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Pathway Cost-Effectiveness Comparison
The selection of an optimal synthetic pathway is a multi-faceted decision that balances the cost of raw materials with reaction efficiency and scalability. Below is a summary of the cost-effectiveness of several common methods for synthesizing pyrimidine intermediates.
| Synthetic Pathway | Key Advantages | Key Disadvantages | Overall Cost-Effectiveness |
| Biginelli Reaction | One-pot, multicomponent reaction; operational simplicity; readily available and inexpensive starting materials. | Yields can be variable depending on substrates and catalysts; may require purification. | Excellent for laboratory-scale synthesis and rapid library generation. |
| Hantzsch Dihydropyrimidine Synthesis | Good yields for specific substitution patterns; well-established reaction. | Requires subsequent oxidation to achieve the aromatic pyrimidine ring; multi-step process can increase labor and solvent costs. | Good, particularly for the synthesis of dihydropyridine analogs. |
| Catalytic Hydrogenation | Often provides high yields and clean reactions; catalyst can often be recycled. | High initial cost of precious metal catalysts (e.g., Pd/C); requires specialized equipment for handling hydrogen gas. | Potentially very high for large-scale production where catalyst recycling is efficient. |
| Synthesis from Dichloropyrimidines | Versatile starting material for introducing various functional groups via nucleophilic substitution. | 2,4-dichloropyrimidine is a relatively expensive starting material; reactions may require careful control of stoichiometry and conditions. | Moderate to high, depending on the cost of the dichloropyrimidine and the subsequent reaction yields. |
Detailed Cost and Yield Analysis of Common Synthetic Pathways
A deeper dive into the economics of these pathways requires a quantitative look at starting material costs and reported yields. The following tables provide a comparative overview for the synthesis of representative pyrimidine intermediates.
Table 1: Cost-Effectiveness Comparison for the Synthesis of 4-Pyrimidine Methanamine
| Pathway | Starting Material | Key Reagents | Starting Material Cost (per kg) | Key Reagent Cost (per kg) | Reported Yield (%) | Estimated Product Cost per Gram |
| 1. Catalytic Hydrogenation | 4-Cyanopyrimidine | Raney Nickel or Pd/C, Hydrogen | ~$150 - $300 | Raney Nickel: ~
| High (Specific data not readily available) | Moderate to High |
| 2. Reductive Amination | Pyrimidine-4-carboxaldehyde | Sodium Borohydride, Ammonia | ~$6,500 - $10,000 | Sodium Borohydride: ~$2,000 | Moderate to High (Specific data not readily available) | Moderate |
| 3. From 4-Chloropyrimidine | 4-Chloropyrimidine | Hexamethylenetetramine | ~$100 - $200 | Hexamethylenetetramine: ~$80 - $140 | Moderate (Specific data not readily available) | Low to Moderate |
Note: The estimated costs are based on publicly available price ranges and do not account for labor, solvent, energy, or purification costs. Actual costs may vary significantly based on supplier, scale, and purity requirements.
Table 2: Cost and Yield Data for the Biginelli Reaction (Synthesis of Dihydropyrimidinones)
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Reaction Conditions | Reported Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol | Reflux, 3 hrs | Often low (not specified) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified |
Table 3: Synthesis of 2,4-Dichloropyrimidine from Uracil
| Starting Material | Chlorinating Agent | Catalyst/Additive | Reaction Temperature (°C) | Reported Yield (%) |
| Uracil | Thionyl chloride / Bis(trichloromethyl) carbonate | DMAP | 65 - 70 | 95 |
| Uracil | Phosphorus oxychloride / Phosphorus pentachloride | N,N-dimethylcyclohexylamine | 95 - 100 | 91.7 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic routes. Below are protocols for key reactions discussed in this guide.
Protocol 1: Catalytic Hydrogenation of 4-Cyanopyrimidine
Materials:
-
4-Cyanopyrimidine
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Methanol (or other suitable solvent)
Procedure:
-
In a pressure vessel, dissolve 4-cyanopyrimidine in methanol.
-
Carefully add the Raney Nickel or Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-pyrimidine methanamine.
-
Purify the product by distillation or crystallization as needed.
Protocol 2: Modified Biginelli Reaction (Grindstone Method)
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
Procedure:
-
In a mortar, combine benzaldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O.
-
Add a few drops of concentrated HCl.
-
Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 3: Synthesis of 2,4-Dichloropyrimidine from Uracil
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Thionyl chloride (SOCl₂)
-
Bis(trichloromethyl) carbonate (BTC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane
Procedure:
-
To a reaction flask, add uracil (8.9 mmol), DMAP (50 mg), and SOCl₂ (4 mL) to form a turbid liquid.
-
Slowly add a solution of BTC (17.8 mmol) in SOCl₂ (4 mL) dropwise.
-
Heat the reaction mixture in an oil bath at 65-70 °C under reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and evaporate the solvent.
-
Add the residue to 10 mL of ice water and neutralize with a sodium carbonate solution to a pH of 8-9.
-
Extract the product with dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 2,4-dichloropyrimidine. A 95% yield has been reported for this method.[1]
Synthetic Pathway Diagrams
Visualizing the flow of chemical transformations is essential for understanding and comparing different synthetic strategies.
Concluding Remarks
The choice of the most cost-effective synthetic pathway for pyrimidine intermediates is highly dependent on the scale of production, the availability and cost of starting materials, and the specific requirements of the target molecule. For large-scale industrial production, a route with a higher initial investment in a recyclable catalyst, such as catalytic hydrogenation, may prove to be the most economical in the long run due to high yields and process efficiency. For laboratory-scale synthesis, where operational simplicity and the use of common, inexpensive reagents are priorities, multicomponent reactions like the Biginelli reaction offer a powerful and cost-effective approach.
This guide provides a foundational framework for comparing different synthetic strategies. It is crucial for researchers to conduct their own detailed cost analysis based on their specific circumstances, including local supplier pricing and available equipment, to make the most informed decision.
References
A Comparative Analysis of the Biological Efficacy of Pyrimidine-Based Compounds
Pyrimidine, a fundamental heterocyclic organic compound, is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[1][2] This inherent biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, leading to the development of a vast array of derivatives with potent therapeutic properties.[3][4] These compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory effects.[1][5][6]
This guide offers a comparative analysis of the biological efficacy of various pyrimidine-based compounds, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel and more effective therapeutics.
Anticancer Activity
Pyrimidine derivatives exert their anticancer effects through diverse mechanisms, frequently by acting as antimetabolites that interfere with nucleic acid synthesis, thereby inducing apoptosis in rapidly dividing cancer cells.[7][8] Key enzymatic targets include Thymidylate Synthase (TS), Dihydroorotate Dehydrogenase (DHODH), and various kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][5][8][9]
Comparative In Vitro Cytotoxicity of Pyrimidine Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of selected pyrimidine compounds against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference(s) |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [10] |
| HeLa (Cervical) | 0.52 ± 0.13 | [10] | ||
| HepG2 (Liver) | 3.09 ± 0.11 | [10] | ||
| Pyrido[2,3-d]pyrimidine | Compound 131 | HepG2 (Liver) | 0.11 ± 0.02 | [5] |
| U937 (Lymphoma) | 0.07 ± 0.01 | [5] | ||
| A549 (Lung) | 0.80 ± 0.09 | [5] | ||
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 10.9 ± 0.4 | [11] |
| C32 (Melanoma) | 11.4 ± 0.8 | [11] | ||
| MCF-7 (Breast) | 15.6 ± 1.1 | [11] | ||
| Pyrimidine-Sulfonamide Hybrid | Compound 17 | MDA-MB-231 (Breast) | 2.40 | [12] |
| MCF-7 (Breast) | 2.50 | [12] | ||
| Imidazole–Pyrimidine–Sulfonamide Hybrid | Compound 88 | EGFR-T790M Mutant | 0.049 ± 0.02 | [5] |
| HER2 | 0.081 ± 0.04 | [5] |
Antiviral Activity
The antiviral action of pyrimidine analogues often stems from their ability to inhibit viral replication.[13] This can be achieved by targeting viral enzymes, such as reverse transcriptase in HIV, or cellular enzymes like DHODH, which are essential for the de novo synthesis of pyrimidines required by the virus.[5][9]
Comparative In Vitro Antiviral Efficacy of Pyrimidine Derivatives
The 50% effective concentration (EC50) is a measure of a compound's potency in inhibiting viral activity. The table below compares the EC50 values of different pyrimidine derivatives against various viruses.
| Compound Class | Derivative/Compound | Target Virus | EC50 (µM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | Compound 1 | Zika Virus (ZIKV) | 5.21 | [14] |
| 2-Aminopyrimidine | Unspecified Derivative | Influenza A/B Virus | 0.01 - 0.1 | [13] |
| DHODH Inhibitor | Compound 1 (Cmp1) | Human Cytomegalovirus | Low µM to nM range | [9] |
| Adenoviruses | Low µM to nM range | [9] | ||
| Pyrimidine-based | Compound 65 | Influenza A Virus | 0.03 | [5] |
| NNRTIs | Unspecified Derivatives | HIV-1 | <0.01 | [5] |
Antibacterial Activity
Pyrimidine derivatives present a promising avenue for developing new antibiotics, particularly in the face of rising multidrug resistance.[4] Their mechanisms can involve disrupting essential bacterial metabolic pathways, such as thymidine synthesis, leading to "thymineless death" in bacteria.[15]
Comparative In Vitro Antibacterial Potency of Pyrimidine Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table showcases the MIC values for several pyrimidine-based compounds against various bacterial strains.
| Compound Class | Derivative/Compound | Target Organism | MIC (µg/mL) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin derivatives | MRSA, MSSE | 0.0625 - 4 | [4] |
| Thiophenyl-pyrimidines | Compound Bb2 | MRSA, VREs | 2 | [4] |
| Pyrimidine Analogues | 5-Fluorouracil (5-FU) | S. aureus | 0.013 ± 0.002 (EC50 in Molar) | [15] |
| Indole Dihydropyrimidines | Compound 134 | E. coli, P. aeruginosa | Promising results | [16] |
| Thiobarbiturates | Compound 141 | S. aureus | 3.1 | [16] |
Key Signaling Pathways and Mechanisms
The therapeutic effects of pyrimidine compounds are underpinned by their interaction with specific cellular and viral pathways.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 9. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Pyrimidine-Containing Compounds
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide offers an objective comparison of common analytical techniques for the quantification and characterization of pyrimidine-containing compounds, a class of molecules central to numerous pharmaceuticals. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the selection and implementation of the most suitable analytical strategies.
The validation of an analytical procedure is a documented process that demonstrates its fitness for a specific intended purpose. For pyrimidine derivatives, which are integral to many antiviral and anticancer drugs, ensuring the accuracy, precision, and reliability of their analytical methods is paramount for quality control and clinical efficacy. This guide will delve into a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), drawing upon established validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
At a Glance: Performance Comparison of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity. The following tables summarize the typical performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of pyrimidine-containing compounds.
Table 1: General Performance Comparison of Analytical Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ions. |
| Applicability | Well-suited for non-volatile and thermally labile pyrimidine derivatives.[4] | Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar pyrimidine compounds.[5] | Highly versatile for a wide range of pyrimidine compounds, offering high sensitivity and specificity.[6] |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to ng/mL range (analyte dependent) | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range (analyte dependent) | pg/mL to fg/mL range |
Table 2: Comparative Validation Data for the Analysis of Pyrimidine-Based Antiviral Drugs (Zidovudine & Lamivudine) by HPLC-UV
| Validation Parameter | Zidovudine | Lamivudine | Reference |
| Linearity Range | 0.1 - 0.6 µg/mL | 10 - 60 µg/mL | [3][7] |
| Correlation Coefficient (r²) | 0.995 | 0.999 | [3][7] |
| Accuracy (% Recovery) | 98.77% - 101.45% | 99% - 101% | [3][7] |
| Precision (% RSD) | < 2.0% | < 2.0% | [3][7] |
| Limit of Detection (LOD) | 0.062 µg/mL | 0.315 µg/mL | [7][8] |
| Limit of Quantitation (LOQ) | Not Specified | 0.945 µg/mL | [7][8] |
Table 3: Validation Data for the Analysis of 5-Fluorouracil by Different Analytical Techniques
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Immunoassay | Reference |
| Linearity Range | 2 - 10 µg/mL | 10.5 - 2000 ng/mL | Not specified | [9][10] |
| Correlation Coefficient (r²) | 0.9996 | 0.9946 | Not applicable | [9][10] |
| Accuracy (% Recovery) | 95% - 105% | 90.88% - 98.52% | Not specified | [9][10] |
| Precision (% RSD) | < 2.0% | -9.12% to -1.48% (% RE) | Not specified | [9][10] |
| Limit of Detection (LOD) | 0.83 µg/mL | 3.55 ng/mL | Not specified | [9][10] |
| Limit of Quantitation (LOQ) | Not specified | 10.5 ng/mL | Not specified | [9][10] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are fundamental to successful method validation. The following sections provide representative methodologies for the analysis of pyrimidine-containing compounds using HPLC, GC, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity and concentration of a pyrimidine-based active pharmaceutical ingredient (API) in a bulk drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Example for Capecitabine): [6]
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Acetic Acid in Water, Methanol, and Acetonitrile (35:60:5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 304 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the capecitabine reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the capecitabine bulk drug sample in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of capecitabine in the sample from the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Objective: To quantify volatile impurities in a pyrimidine intermediate, such as 4-pyrimidine methanamine.[1]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions (General Example):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode)
Procedure:
-
Derivatization (if necessary): For non-volatile pyrimidine compounds, a derivatization step (e.g., silylation) may be required to increase volatility.
-
Standard Preparation: Prepare a stock solution of the impurity reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the pyrimidine intermediate sample in the same solvent.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Quantification: Create a calibration curve and determine the concentration of the volatile impurity in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of a pyrimidine-based drug, such as Gemcitabine, in a biological matrix (e.g., plasma).[11]
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions (Example for Gemcitabine):
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5µm)
-
Mobile Phase: Methanol: Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions: Specific parent-to-daughter ion transitions for gemcitabine and an internal standard.
Procedure:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 200 µL of methanol containing the internal standard. Vortex and centrifuge to precipitate proteins.
-
Standard Preparation: Prepare calibration standards by spiking known concentrations of gemcitabine into blank plasma and processing them in the same manner as the samples.
-
Analysis: Inject the supernatant from the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of gemcitabine in the unknown samples.
Visualizing the Workflow: Method Validation and Selection
To ensure the reliability and consistency of analytical data, a structured validation workflow is essential. The following diagrams, generated using the DOT language, illustrate the key stages of analytical method validation and a logical approach to selecting the most appropriate technique for pyrimidine-containing compounds.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. jchr.org [jchr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for capillary electrophoresis: method development and validation for pharmaceutical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to the Reactivity of Chloro- and Bromo-pyrimidines in Key Synthetic Transformations
For researchers and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines serve as versatile building blocks, but the choice between a chloro or bromo substituent can significantly impact synthetic strategy, efficiency, and yield. This guide provides an objective comparison of the reactivity of chloro- and bromo-pyrimidines in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and detailed protocols.
General Reactivity Principles
The reactivity of a halopyrimidine is primarily dictated by two factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the electron-deficient pyrimidine ring.[1]
-
Influence of the Halogen : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[2][3][4] The strength of this bond decreases down the halogen group (C-Cl > C-Br > C-I). Consequently, the generally accepted order of reactivity is I > Br > Cl.[1][2][5] Bromo-pyrimidines are therefore typically more reactive than their chloro counterparts, often requiring milder conditions, lower catalyst loadings, or less sophisticated ligand systems.[2][3] Conversely, for nucleophilic aromatic substitution (SNAr), the trend is often reversed (Cl > Br). This is attributed to the higher electronegativity of chlorine, which better stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3]
-
Influence of Position : The position of the halogen on the pyrimidine ring also significantly affects reactivity due to the electronic effects of the ring nitrogens. The C4 and C6 positions are the most electron-deficient and, therefore, the most reactive towards both oxidative addition and nucleophilic attack. The C2 position is also activated, while the C5 position is generally the least reactive.[1] The typical order of reactivity by position is C4/C6 > C2 > C5.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. As predicted by the general principles, bromo-pyrimidines exhibit greater reactivity than chloro-pyrimidines, leading to higher yields under comparable or milder conditions.[6]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine* | Phenylboronic acid | Pd(OAc)₂, Ligand-free | aq. isopropanol, O₂ | High | [7] |
| 2-Chloropyridine* | Phenylboronic acid | Pd/Benzimidazolium salts | MW, 150°C, 15 min | Moderate | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | 1,4-Dioxane/H₂O, K₂CO₃, 100°C, 15 min (MW) | 80% (at C4) | [8][9] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd Catalyst | Standard Conditions | Selective coupling at C5-Br |[5] |
Note: Data for pyridines are often used as illustrative analogues for pyrimidines, showing the same fundamental reactivity trend where the C-Br bond is more reactive than the C-Cl bond in Suzuki couplings.[6]
Similar to Suzuki coupling, the Buchwald-Hartwig amination for C-N bond formation shows that bromo-pyrimidines are generally more reactive than chloro-pyrimidines.[3] However, the development of highly active, sterically demanding phosphine ligands has enabled the efficient coupling of less reactive chloro-pyrimidines, although sometimes requiring more forcing conditions.[10]
Table 2: Representative Data for Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine* | Volatile Amines | Pd(OAc)₂, dppp, NaOtBu | Toluene, 80°C | 55-98% | [11] |
| 2-Chloropyrimidine | Various Amines | Pd Catalyst, Xantphos | Standard Conditions | Excellent | [12] |
| 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | PdCl₂(dppb), LiHMDS | THF, 0°C | 95% (at C4) | [13] |
| 5-Bromopyrimidine | N-Methylaniline | Pd Catalyst | Standard Conditions | Inefficient |[12] |
Note: Pyridine data is included to illustrate the general reactivity trend. Interestingly, positional effects and catalyst choice can sometimes lead to unexpected outcomes, as seen with the inefficiency of 5-bromopyrimidine coupling under certain conditions.[12]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this mechanism, chloro-pyrimidines are typically more reactive than bromo-pyrimidines. The reaction proceeds via a negatively charged Meisenheimer complex, which is better stabilized by the more electronegative chlorine atom.[3]
The regioselectivity of SNAr on dihalopyrimidines is pronounced. For 2,4-dihalopyrimidines, nucleophilic attack almost always occurs selectively at the C4 position.[14]
Table 3: Reactivity and Regioselectivity in SNAr Reactions
| Halopyrimidine Substrate | Nucleophile | Conditions | Product | Observation | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Aniline | LiHMDS, THF, -60°C | 4-Anilino-2-chloropyrimidine | Reaction is faster than Pd-catalyzed amination. Selectivity >90% for C4. | [13] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Amine | Standard Conditions | Substitution at C2-chloro | The C2 position is the primary site of attack. | [5] |
| 2-Chloropyridine* | Amine | Heat | 2-Aminopyridine | A common transformation, often requiring heat to proceed. |[15] |
Note: Pyridines are excellent substrates for SNAr, illustrating the general principle.[15]
Experimental Protocols
This protocol is a representative procedure and may require optimization.
-
Setup : To an oven-dried reaction vessel, add the bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-3 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand.[16]
-
Solvent and Degassing : Add a solvent mixture, typically 1,4-dioxane and water (e.g., 2:1 ratio).[9] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.[17]
-
Reaction : Heat the mixture to the required temperature (e.g., 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[17][18]
-
Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.[5][17]
This protocol uses a modern catalyst system for a less reactive aryl chloride.
-
Setup : In a nitrogen-filled glovebox or a Schlenk tube under argon, combine the chloropyrimidine (1.0 equiv.), a palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 2-5 mol%), and a strong base such as NaOtBu or K₃PO₄ (1.4-2.0 equiv.).[19]
-
Reagent Addition : Add the amine (1.2-1.5 equiv.) and an anhydrous aprotic solvent such as toluene or t-BuOH.[10][19]
-
Reaction : Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (e.g., 100-110°C) for the required time (typically 8-24 hours).[10]
-
Workup : Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.[19]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[10]
Visualized Workflow and Reactivity Summary
The following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and summarize the logical choice between chloro- and bromo-pyrimidines based on the desired reaction.
Caption: Diagram 1: General Experimental Workflow for Cross-Coupling.
Caption: Diagram 2: Reactivity Logic for Halopyrimidine Selection.
Conclusion
The selection between a chloro- and bromo-pyrimidine is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, bromo-pyrimidines are generally the superior choice, offering higher reactivity that translates to milder conditions and potentially higher yields.[2] In contrast, for nucleophilic aromatic substitution (SNAr) reactions, chloro-pyrimidines are typically more reactive due to the stabilizing effect of the more electronegative chlorine atom on the reaction intermediate.[3] Understanding these fundamental reactivity trends allows researchers to make informed decisions, optimizing synthetic routes for efficiency and success in the development of novel pyrimidine-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-N-methylpyrimidin-4-amine
This guide provides a comprehensive operational plan for the safe handling and disposal of 2-Chloro-N-methylpyrimidin-4-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work that involves this compound, it is imperative to handle the compound with appropriate safety measures. Based on its classification, this substance should be treated as hazardous.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[2][3]
In Case of Spills: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[3] Collect the absorbed material into a designated, sealed, and properly labeled container for hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3]
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| CAS Number | 66131-68-8 | PubChem[1] |
| Hazard Statement H315 | Causes skin irritation | PubChem[1] |
| Hazard Statement H319 | Causes serious eye irritation | PubChem[1] |
| Hazard Statement H335 | May cause respiratory irritation | PubChem[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through a designated hazardous waste program. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[3]
Step 1: Waste Identification and Categorization
-
Identify the waste as "this compound".
-
Due to its chemical structure, it is classified as a halogenated organic compound .[3] This classification is crucial for proper segregation and disposal.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly and securely labeled.[3] The label must include:
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Keep the waste container closed except when adding waste.[4]
-
Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation and handoff. Disposal of waste is typically free of charge for research-generated materials, provided the guidelines are followed.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
Personal protective equipment for handling 2-Chloro-N-methylpyrimidin-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-N-methylpyrimidin-4-amine (CAS No. 66131-68-8) was not available in the conducted search. The following guidance is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information available for this compound and general safety protocols for handling similar chemical substances. Researchers should always consult their institution's safety office and, if possible, obtain a substance-specific SDS from the supplier before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment | Specification |
| Eye/Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield should be worn where there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Lab Coat/Coveralls | A long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, chemical-resistant coveralls are advised. | |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if handling outside of a certified chemical fume hood. |
Operational Plan for Safe Handling
Safe handling of this compound requires a controlled environment and strict adherence to established protocols.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Before starting any work, don the required PPE as detailed in the table above.
-
Avoid all direct contact with the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
3. Handling Procedure:
-
Carefully weigh and dispense the chemical within the fume hood to minimize the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of any dust or vapors.
-
In case of a spill, immediately evacuate the area and follow your institution's spill response protocol.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
2. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's designated waste management program or a licensed chemical waste disposal company.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




